TRC-766
Description
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Properties
IUPAC Name |
N-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClF3N2O3S/c1-30(35(32,33)22-13-11-21(12-14-22)34-25(27,28)29)15-4-16-31-23-6-3-2-5-18(23)7-8-19-9-10-20(26)17-24(19)31/h2-3,5-6,9-14,17H,4,7-8,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSYJRNSDWIKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TRC-766: A Technical Guide to its Mechanism of Action in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TRC-766 (also known as ARV-766) is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR), a critical driver of prostate cancer growth and progression. This document provides an in-depth technical overview of this compound's mechanism of action, supported by preclinical and clinical data. It details the molecular interactions, cellular consequences, and therapeutic potential of this novel AR degrader in the context of prostate cancer, particularly in castration-resistant prostate cancer (CRPC) and in tumors harboring AR mutations that confer resistance to standard therapies.
Introduction: The Androgen Receptor in Prostate Cancer
The androgen receptor is a nuclear hormone receptor that, upon binding to androgens such as testosterone and dihydrotestosterone, translocates to the nucleus and functions as a transcription factor, regulating the expression of genes involved in cell proliferation, survival, and differentiation. In prostate cancer, AR signaling is a key pathway for tumor growth, and androgen deprivation therapy (ADT) is a cornerstone of treatment. However, many tumors eventually progress to a castration-resistant state (CRPC), often through mechanisms that reactivate AR signaling, such as AR gene amplification, overexpression, or the development of gain-of-function mutations in the AR ligand-binding domain (LBD).[1] These mutations can lead to resistance to second-generation anti-androgen therapies.
This compound represents a novel therapeutic strategy that directly addresses these resistance mechanisms by not just inhibiting AR but by inducing its complete degradation.
Mechanism of Action: The PROTAC Approach
This compound is a heterobifunctional molecule that acts as a PROTAC.[2][3] It is composed of three key components:
-
A ligand that binds to the androgen receptor: This moiety allows this compound to specifically recognize and bind to the AR protein.
-
A ligand that recruits an E3 ubiquitin ligase: This part of the molecule engages the cell's natural protein disposal machinery.
-
A linker: This connects the AR-binding and E3 ligase-recruiting ligands.
The mechanism of action of this compound can be summarized in the following steps:
-
Binding to AR: this compound enters the prostate cancer cell and its AR-binding ligand attaches to the androgen receptor.[2]
-
Formation of a Ternary Complex: The this compound molecule, now bound to AR, recruits an E3 ubiquitin ligase, forming a ternary complex of AR-TRC-766-E3 ligase.[4]
-
Ubiquitination of AR: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the AR protein.
-
Proteasomal Degradation: The poly-ubiquitinated AR is then recognized and targeted for degradation by the proteasome, the cell's protein degradation machinery.[2]
-
Recycling of this compound: After AR degradation, this compound is released and can bind to another AR molecule, acting catalytically to induce the degradation of multiple AR proteins.[2]
This mechanism is effective against both wild-type AR and clinically relevant mutant forms, including L702H, H875Y, and T878A, which are associated with resistance to other AR-targeted therapies.[5][6]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in prostate cancer cells.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent and efficient degradation of the androgen receptor in various prostate cancer cell lines.
| Cell Line | AR Status | DC50 (nM) | Dmax (%) | Reference |
| VCaP | Wild-type | < 1 | > 90 | [1] |
| LNCaP | T878A mutant | Not specified | > 90 | [1] |
| Models with L702H | L702H mutant | Potent | Not specified | [1] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
In Vivo Efficacy
In preclinical xenograft models of prostate cancer, orally administered this compound led to robust AR degradation and significant tumor growth inhibition.
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) | AR Degradation (Dmax, %) | Reference |
| Murine | LNCaP xenograft | This compound (dose-dependent) | Significant | > 90 | [1] |
| Murine | VCaP xenograft | This compound (dose-dependent) | Significant | > 90 | [1] |
| Murine | Enzalutamide-insensitive VCaP xenograft | This compound (dose-dependent) | Significant | > 90 | [1] |
Clinical Data
Initial results from the Phase 1/2 clinical trial (NCT05067140) of this compound in men with metastatic castration-resistant prostate cancer (mCRPC) who have progressed on prior novel hormonal agent therapy have shown promising clinical activity.
| Patient Population | Endpoint | Result | Reference |
| mCRPC with AR LBD mutations | PSA50 Response Rate | 43% | [5] |
| mCRPC with AR LBD mutations | RECIST Partial Response | Observed | [7] |
| mCRPC | Safety | Well-tolerated | [5] |
PSA50: ≥50% decline in prostate-specific antigen levels.
Experimental Protocols
Due to the proprietary nature of drug development and the limited detailed information in publicly available sources, the following are generalized protocols based on standard laboratory techniques mentioned in the context of this compound research. Specific reagents, concentrations, and instrument parameters may vary.
Western Blotting for AR Degradation
This protocol is a standard procedure to assess the levels of a target protein in cell lysates.
-
Cell Culture and Treatment: Prostate cancer cells (e.g., VCaP, LNCaP) are cultured in appropriate media. Cells are treated with varying concentrations of this compound or vehicle control for a specified duration.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
In Vivo Xenograft Studies
This protocol outlines a typical workflow for evaluating the in vivo efficacy of an anti-cancer agent.
-
Animal Models: Male immunodeficient mice (e.g., SCID or nude mice) are used.
-
Tumor Cell Implantation: Prostate cancer cells (e.g., VCaP) are suspended in Matrigel and subcutaneously injected into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered orally at various doses, while the control group receives a vehicle.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic Analysis: A subset of tumors may be collected at specific time points after the last dose to assess AR protein levels by Western blotting or immunohistochemistry to confirm target engagement.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound is a promising, orally bioavailable PROTAC that induces the degradation of both wild-type and mutant androgen receptors. Its unique mechanism of action overcomes key resistance pathways in prostate cancer. Preclinical data demonstrate potent and durable AR degradation leading to significant anti-tumor activity. Early clinical results in heavily pretreated mCRPC patients are encouraging, showing a favorable safety profile and clinical activity, particularly in patients with AR LBD mutations. Further clinical development of this compound is warranted to fully elucidate its therapeutic potential in the management of advanced prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]
- 4. arvinasmedical.com [arvinasmedical.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Potential of Arvinas’ PROTAC® AR Degraders Reinforced by 11.1 months rPFS with Bavdegalutamide and Updated Positive Interim Data from Second Generation ARV-766 in mCRPC | Arvinas [ir.arvinas.com]
- 7. targetedonc.com [targetedonc.com]
The PROTAC Approach to Androgen Receptor Degradation: A Technical Overview of ARV-766 (Luxdegalutamide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARV-766 (Luxdegalutamide) is a pioneering, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR), a key driver in prostate cancer. This document provides a comprehensive technical overview of the chemical structure, mechanism of action, and preclinical data supporting ARV-766. It is intended to serve as a resource for researchers and drug development professionals interested in the application of targeted protein degradation in oncology.
Chemical Structure and Properties
ARV-766 is a heterobifunctional molecule that links a ligand for the androgen receptor to a recruiter of the E3 ubiquitin ligase complex.[1] Its chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C45H54FN7O6 | [1] |
| Molecular Weight | 807.95 g/mol | [1] |
| IUPAC Name | 4-(4-((1-(4-(((1r,3r)-3-(4-cyano-3-methoxyphenoxy)-2,2,4,4-tetramethylcyclobutyl)carbamoyl)phenyl)piperidin-4-yl)methyl)piperazin-1-yl)-N-((S)-2,6-dioxopiperidin-3-yl)-2-fluorobenzamide | |
| SMILES | CC1(C)--INVALID-LINK--NC(=O)C3=CC=C(C=C3)N4CCC(CC4)CN5CCN(CC5)C6=CC=C(C(=C6)F)C(=O)N[C@H]7CCC(=O)NC7=O | |
| InChI Key | RDPPBRKNBBXPNZ-FMPIRMQTSA-N |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
ARV-766 functions as a PROTAC, a novel therapeutic modality that induces the degradation of target proteins.[1] The mechanism involves the formation of a ternary complex between the androgen receptor, ARV-766, and an E3 ubiquitin ligase.[2] This proximity, induced by ARV-766, facilitates the ubiquitination of the androgen receptor, marking it for degradation by the proteasome.[2] This targeted degradation of the androgen receptor effectively halts downstream signaling pathways that are crucial for the proliferation of prostate cancer cells.[3]
Preclinical Pharmacology
In Vitro Degradation of Androgen Receptor
ARV-766 has demonstrated potent and efficient degradation of the androgen receptor in various prostate cancer cell lines.[4] This includes cell lines expressing wild-type AR as well as those with clinically relevant mutations that confer resistance to standard anti-androgen therapies.[4]
| Cell Line | AR Status | DC50 (nM) | Dmax (%) | Reference |
| LNCaP | Wild-type | <1.3 | >91 | [4] |
| VCaP | Wild-type | <1 | >94 | [4] |
Experimental Protocol: In Vitro AR Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Prostate cancer cell lines (LNCaP, VCaP) are cultured in appropriate media. Cells are treated with varying concentrations of ARV-766 or vehicle control for a specified duration.
-
Protein Extraction: Following treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A secondary antibody conjugated to horseradish peroxidase (HRP) is then used for detection.
-
Data Analysis: The intensity of the bands corresponding to the androgen receptor is quantified using densitometry. The percentage of AR degradation is calculated relative to the vehicle-treated control. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are determined from the dose-response curves.
In Vivo Tumor Growth Inhibition
In preclinical xenograft models of prostate cancer, orally administered ARV-766 has shown significant, dose-dependent inhibition of tumor growth.[4]
| Animal Model | Treatment | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Reference |
| CB17/SCID mice with VCaP xenografts | ARV-766 | 1 | 34 | [4] |
| 3 | 74 | [4] | ||
| 10 | 98 | [4] |
Experimental Protocol: In Vivo Xenograft Study
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Animal Model: Immunocompromised mice (e.g., CB17/SCID) are used.
-
Tumor Implantation: Prostate cancer cells (e.g., VCaP) are subcutaneously implanted into the flanks of the mice.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. ARV-766 is administered orally at various doses, typically once daily. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the control group. Pharmacodynamic assessments, such as measuring AR protein levels in tumor tissue at the end of the study, are also performed to confirm target engagement.
Androgen Receptor Signaling Pathway
The androgen receptor is a nuclear receptor that, upon binding to androgens, translocates to the nucleus and regulates the transcription of genes involved in cell growth, proliferation, and survival. In prostate cancer, this signaling pathway is often hyperactivated. By degrading the AR, ARV-766 effectively shuts down this entire signaling cascade.
Conclusion
ARV-766 (Luxdegalutamide) represents a promising new approach to treating prostate cancer by targeting the androgen receptor for degradation. Its potent in vitro and in vivo activity, including against clinically relevant mutant forms of the AR, highlights the potential of PROTAC technology to overcome resistance to existing therapies. The data presented in this technical guide underscore the robust preclinical evidence supporting the ongoing clinical development of ARV-766. Further investigation into its clinical efficacy and safety profile is warranted.
References
Luxdegalutamide: A Technical Deep Dive into the Discovery and Development of a Novel Androgen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Luxdegalutamide (ARV-766) is a second-generation, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR), a key driver of prostate cancer. This document provides an in-depth technical overview of the discovery and development of Luxdegalutamide, from its scientific rationale to preclinical and clinical findings. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this novel therapeutic agent. Luxdegalutamide has demonstrated potent and robust degradation of both wild-type and clinically relevant mutant forms of the AR, including those associated with resistance to current standard-of-care therapies. In clinical trials involving patients with metastatic castration-resistant prostate cancer (mCRPC), Luxdegalutamide has shown promising anti-tumor activity and a manageable safety profile.
Introduction: The Challenge of Androgen Receptor Signaling in Prostate Cancer
Prostate cancer is a leading cause of cancer-related death in men, with the androgen receptor (AR) playing a central role in its progression.[1] Androgen deprivation therapies, which aim to reduce the levels of androgens that activate the AR, are the cornerstone of treatment for advanced prostate cancer. However, most patients eventually develop castration-resistant prostate cancer (CRPC), where the disease progresses despite low levels of androgens.[2]
Mechanisms of resistance to AR-targeted therapies are multifaceted and often involve the AR itself. These include AR gene amplification, overexpression, and the emergence of mutations in the AR ligand-binding domain (LBD) that can alter ligand specificity or lead to constitutive activation.[3] A significant challenge in treating CRPC is the presence of AR splice variants, such as AR-V7, which lack the LBD and are therefore insensitive to traditional AR antagonists like enzalutamide and abiraterone.[4] The expression of AR-V7 is associated with poor prognosis and resistance to second-generation antiandrogen therapies.[2] This highlights the urgent need for novel therapeutic strategies that can overcome these resistance mechanisms.
The PROTAC Approach: Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate pathogenic proteins rather than merely inhibiting their function.[5] PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the proteasome.[5] This event-driven, catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.
Luxdegalutamide (ARV-766): A Second-Generation AR Degrader
Luxdegalutamide, also known as ARV-766, was developed by Arvinas as a second-generation oral PROTAC AR degrader.[7] It was designed to improve upon its predecessor, ARV-110, by demonstrating a broader efficacy profile and better tolerability.[7] A key advantage of Luxdegalutamide is its ability to effectively degrade AR proteins harboring clinically relevant LBD mutations, including the L702H mutation, which is prevalent in a significant percentage of mCRPC patients who have been treated with other AR-pathway inhibitors.[7]
Mechanism of Action
Luxdegalutamide functions by forming a ternary complex between the androgen receptor, itself, and the Cereblon (CRBN) E3 ubiquitin ligase.[3][8] This proximity induces the polyubiquitination of the AR, leading to its recognition and subsequent degradation by the 26S proteasome.[5] By eliminating the entire AR protein, Luxdegalutamide can overcome resistance mechanisms driven by AR overexpression, LBD mutations, and potentially AR splice variants that retain the N-terminal domain.
Caption: AR Signaling and Luxdegalutamide's Mechanism.
Preclinical Development
In Vitro Studies
Luxdegalutamide has demonstrated potent degradation of the androgen receptor in various prostate cancer cell lines. In VCaP cells, which express wild-type AR, Luxdegalutamide induced AR degradation with a half-maximal degradation concentration (DC50) of less than 1 nM.[9] Importantly, it maintained its degradation potency against clinically relevant AR LBD mutants, including L702H, H875Y, and T878A.[9]
| Cell Line | AR Status | DC50 (nM) | Reference |
| VCaP | Wild-type | < 1 | [9] |
| LNCaP | T878A mutant | Data not publicly available | |
| 22Rv1 | AR-FL and AR-V7 | Data not publicly available |
Table 1: In Vitro Degradation Potency of Luxdegalutamide
In Vivo Studies
In preclinical xenograft models of prostate cancer, orally administered Luxdegalutamide led to robust and dose-dependent degradation of the AR protein, with a maximum degradation (Dmax) exceeding 90% at efficacious doses.[9] This potent degradation translated into significant tumor growth inhibition in both LNCaP and VCaP xenograft models.[9] Notably, Luxdegalutamide also demonstrated efficacy in an enzalutamide-insensitive, non-castrated VCaP model, suggesting its potential to overcome resistance to current therapies.[9]
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| LNCaP | Luxdegalutamide | Dose-dependent | [9] |
| VCaP | Luxdegalutamide | Dose-dependent | [9] |
| Enzalutamide-insensitive VCaP | Luxdegalutamide | Significant | [9] |
Table 2: In Vivo Efficacy of Luxdegalutamide in Prostate Cancer Xenograft Models
Clinical Development
Luxdegalutamide entered Phase I clinical trials on June 22, 2020, to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with mCRPC.[7] A Phase 1/2 study (NCT05067140) has provided promising initial results.[4][10]
Phase 1/2 Study (NCT05067140)
This open-label, dose-escalation and cohort expansion trial enrolled men with mCRPC who had progressed on prior novel hormonal agents.[4][10]
Key Findings:
-
Safety and Tolerability: Luxdegalutamide was well-tolerated, with no dose-limiting toxicities observed.[4] The majority of treatment-related adverse events were Grade 1 or 2.[10]
-
Pharmacokinetics: The pharmacokinetic profile supported once-daily oral dosing, with recommended Phase 2 doses of 100 mg and 300 mg.[10]
-
Efficacy: In patients with tumors harboring AR LBD mutations, Luxdegalutamide demonstrated significant clinical activity.[10]
-
A prostate-specific antigen (PSA) decline of 50% or more (PSA50) was observed in 43% of evaluable patients with AR LBD mutations.[10]
-
In patients with measurable soft tissue disease and AR LBD mutations, the objective response rate was 30%.
-
| Parameter | Result | Patient Population | Reference |
| PSA50 Response Rate | 43% | mCRPC with AR LBD mutations | [10] |
| Objective Response Rate | 30% | mCRPC with measurable soft tissue disease and AR LBD mutations | |
| Recommended Phase 2 Dose | 100 mg and 300 mg daily | mCRPC | [10] |
Table 3: Summary of Clinical Trial Results for Luxdegalutamide (NCT05067140)
As of 2025, Luxdegalutamide is being evaluated in multiple Phase II clinical trials for prostate cancer, including in combination with abiraterone for metastatic hormone-sensitive prostate cancer (mHSPC).[7]
Experimental Protocols
Western Blotting for AR Degradation
Objective: To quantify the degradation of androgen receptor in prostate cancer cells following treatment with Luxdegalutamide.
Methodology:
-
Cell Culture and Treatment: Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1) are cultured in appropriate media to ~80% confluency. Cells are then treated with varying concentrations of Luxdegalutamide or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are incubated on ice and then centrifuged to pellet cell debris. The supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the androgen receptor. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Quantification: The intensity of the AR and loading control bands is quantified using densitometry software. The level of AR degradation is calculated relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of Luxdegalutamide on the viability and proliferation of prostate cancer cells.
Methodology:
-
Cell Seeding: Prostate cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of Luxdegalutamide or vehicle control.
-
MTT Incubation: After the desired treatment period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plate is incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Prostate Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of Luxdegalutamide.
Methodology:
-
Cell Implantation: Prostate cancer cells (e.g., VCaP or LNCaP) are suspended in an appropriate medium and injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The tumor volume is measured regularly. Once tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
Drug Administration: Luxdegalutamide is administered orally to the treatment group at specified doses and schedules. The control group receives the vehicle.
-
Tumor Monitoring: Tumor volume and body weight are measured throughout the study.
-
Endpoint and Analysis: At the end of the study, the tumors are excised and weighed. The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Pharmacodynamic assessments, such as AR protein levels in the tumor tissue, can also be performed.
Discovery and Development Workflow
The discovery and development of a PROTAC like Luxdegalutamide follows a structured, multi-stage process.
Caption: PROTAC Discovery and Development Workflow.
Conclusion and Future Directions
Luxdegalutamide represents a significant advancement in the treatment of prostate cancer, particularly for patients who have developed resistance to current AR-targeted therapies. Its ability to effectively degrade both wild-type and mutant forms of the androgen receptor through the PROTAC mechanism offers a promising strategy to overcome key resistance pathways. The encouraging preclinical and early clinical data highlight its potential as a valuable new therapeutic option.
Ongoing and future clinical trials will further define the role of Luxdegalutamide in the evolving landscape of prostate cancer treatment. Key areas of investigation include its efficacy in earlier stages of the disease, its potential in combination with other therapies, and the identification of biomarkers to predict patient response. The continued development of Luxdegalutamide and other protein degraders holds the promise of a new era in precision oncology for prostate cancer and beyond.
References
- 1. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - Shi - Translational Andrology and Urology [tau.amegroups.org]
- 4. vjoncology.com [vjoncology.com]
- 5. benchchem.com [benchchem.com]
- 6. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. 2.2.7. Determination of cell viability by MTT assay [bio-protocol.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. onclive.com [onclive.com]
ARV-766: A Technical Guide to its Efficacy Against Wild-Type and Mutant Androgen Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-766 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) developed by Arvinas, Inc.[1]. It is designed for the treatment of metastatic castration-resistant prostate cancer (mCRPC)[2]. As a heterobifunctional small molecule, ARV-766 induces the degradation of the androgen receptor (AR) by hijacking the body's own ubiquitin-proteasome system[3][4]. This mechanism of action offers a promising therapeutic strategy to overcome resistance to traditional AR inhibitors, which is often driven by AR overexpression, amplification, or the emergence of mutations in the AR ligand-binding domain (LBD)[5]. This technical guide provides an in-depth overview of the binding and degradation efficacy of ARV-766 against both wild-type AR and clinically relevant mutant forms.
Mechanism of Action: The PROTAC Approach
ARV-766 operates by simultaneously binding to the androgen receptor and an E3 ubiquitin ligase, thereby forming a ternary complex[4]. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the AR. The polyubiquitinated AR is then recognized and degraded by the proteasome[3]. A key feature of this catalytic process is that ARV-766 is released after inducing degradation and can subsequently engage with another AR molecule[3].
Below is a diagram illustrating the signaling pathway of ARV-766.
Quantitative Data: Degradation Potency
While direct binding affinity data (e.g., Kd or Ki values) for ARV-766 with various AR mutants are not extensively available in the public domain, the half-maximal degradation concentration (DC50) serves as a critical metric for its potency. Preclinical studies have demonstrated that ARV-766 potently degrades wild-type AR and maintains its efficacy against key resistance-conferring mutants[2].
| Cell Line | Androgen Receptor Status | DC50 (nM) | Dmax (%) | Reference |
| VCaP | Wild-Type | <1 | >94 | [2] |
| LNCaP | Wild-Type (T878A mutant) | <1.3 | >91 | [2] |
| - | L702H Mutant | Maintained Potency | - | [5] |
| - | H875Y Mutant | Degraded | - | [6][7] |
| - | T878A Mutant | Degraded | - | [6][7] |
Note: Dmax refers to the maximum observed degradation.
Clinical data further supports the efficacy of ARV-766 in patients with AR LBD mutations. In a phase 1/2 study, a prostate-specific antigen (PSA) decline of ≥50% was observed in 42% of patients with AR resistance mutations[8].
Experimental Protocols
The characterization of PROTACs like ARV-766 involves a series of biochemical and biophysical assays to determine their binding affinity, ternary complex formation, and degradation efficiency. Below are detailed methodologies for key experiments typically employed in this process.
Binding Affinity and Kinetics Measurement
a) Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions, providing data on association (ka), dissociation (kd), and equilibrium dissociation constants (KD)[9].
-
Objective: To determine the binary binding affinities of ARV-766 to the androgen receptor (wild-type and mutants) and the E3 ligase, as well as the kinetics of ternary complex formation.
-
Methodology:
-
Immobilization: The E3 ligase (e.g., VHL) is immobilized on an SPR sensor chip[10].
-
Binary Binding Analysis:
-
Solutions of ARV-766 at various concentrations are flowed over the sensor surface to measure its binding to the immobilized E3 ligase[10].
-
Similarly, the androgen receptor (wild-type or mutant) can be immobilized to measure the binding of ARV-766.
-
-
Ternary Complex Analysis:
-
A solution containing a saturating concentration of the androgen receptor is mixed with varying concentrations of ARV-766.
-
This mixture is then flowed over the E3 ligase-immobilized sensor chip to measure the formation and dissociation of the ternary complex[10].
-
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the binding parameters[10].
-
b) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy)[11][12].
-
Objective: To thermodynamically characterize the binding of ARV-766 to the androgen receptor and the E3 ligase.
-
Methodology:
-
One binding partner (e.g., the androgen receptor) is placed in the sample cell of the calorimeter.
-
The other binding partner (ARV-766) is loaded into a syringe and titrated into the sample cell in small aliquots[13].
-
The heat released or absorbed during each injection is measured[13].
-
The data are plotted as heat change per injection versus the molar ratio of the reactants, and the curve is fitted to a binding model to extract the thermodynamic parameters.
-
c) Fluorescence Polarization (FP) Assay
FP assays measure changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner[11][14].
-
Objective: To determine the binding affinity of ARV-766 to the androgen receptor in a high-throughput format.
-
Methodology:
-
A fluorescent probe that binds to the androgen receptor is used.
-
In a competitive binding experiment, the androgen receptor and the fluorescent probe are incubated with increasing concentrations of ARV-766.
-
ARV-766 displaces the fluorescent probe, leading to a decrease in fluorescence polarization.
-
The data are used to calculate the inhibitory constant (Ki) of ARV-766 for the androgen receptor[15].
-
Below is a diagram illustrating a generalized experimental workflow for PROTAC characterization.
In Vitro Degradation Assays
Western Blotting
This is a standard method to quantify the levels of a specific protein in a cell lysate.
-
Objective: To measure the degradation of the androgen receptor in prostate cancer cell lines following treatment with ARV-766.
-
Methodology:
-
Prostate cancer cells (e.g., VCaP, LNCaP) are cultured and treated with varying concentrations of ARV-766 for a specified time (e.g., 16-24 hours).
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for the androgen receptor, followed by a secondary antibody conjugated to a detection enzyme.
-
The protein bands are visualized and quantified using densitometry to determine the extent of AR degradation relative to a control (e.g., a housekeeping protein like GAPDH).
-
Conclusion
ARV-766 is a potent PROTAC that effectively induces the degradation of both wild-type and clinically relevant mutant forms of the androgen receptor. While direct binding affinity data is limited, the robust degradation observed in preclinical models and the promising clinical activity in patients with AR-mutant tumors underscore its potential as a valuable therapeutic agent for metastatic castration-resistant prostate cancer. The methodologies described herein represent the standard approaches for characterizing the binding and degradation properties of such novel therapeutics, providing a framework for future research and development in the field of targeted protein degradation.
References
- 1. Arvinas Announces Upcoming Presentations at the 2024 American Society of Clinical Oncology Annual Congress | Arvinas [ir.arvinas.com]
- 2. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]
- 3. Facebook [cancer.gov]
- 4. arvinasmedical.com [arvinasmedical.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ARV-776 (Luxdegalutamide) | AR PROTAC | Probechem Biochemicals [probechem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Role of TRC-766 as a Negative Control in In Vitro Studies of PP2A Activation
An In-Depth Technical Guide for Researchers
Introduction
TRC-766 is a crucial tool in the in vitro investigation of Small-Molecule Activators of Protein Phosphatase 2A (SMAPs) for therapeutic applications, particularly in the context of castration-resistant prostate cancer (CRPC).[1][2] Structurally analogous to active SMAP compounds, this compound is designed to be biologically inactive, serving as an ideal negative control to validate the specific effects of SMAP-mediated PP2A activation.[1][2][3] This technical guide provides a comprehensive overview of the in vitro data demonstrating the lack of efficacy of this compound, details the experimental protocols for its use, and illustrates its mechanism of inaction and experimental workflow.
Core Concept: The Inactivity of this compound
The defining characteristic of this compound is its inability to activate the protein phosphatase 2A (PP2A) enzyme.[1][3] While it is capable of binding to PP2A, it lacks a critical N-H sulfonamide hydrogen bond donor.[2] This structural deficiency prevents it from inducing the conformational changes necessary for PP2A activation, thus rendering it biologically inert in pathways modulated by this phosphatase.[2]
The following diagram illustrates the differential interaction of an active SMAP and the inactive this compound with the PP2A catalytic subunit.
Caption: Differential binding and activation of PP2A by active SMAP versus this compound.
Quantitative Data on In Vitro Efficacy
In vitro studies consistently demonstrate the negligible effect of this compound on the viability and proliferation of prostate cancer cell lines, in stark contrast to the effects of active SMAP compounds. The following tables summarize the key findings from a seminal study in the field.[2]
Table 1: Cell Viability (MTT Assay) in Prostate Cancer Cell Lines at 48 Hours
| Cell Line | Treatment | Concentration (µM) | % Viability (Relative to Vehicle) |
| LNCaP | SMAP | 10 | Decreased |
| 20 | Decreased | ||
| 30 | Decreased | ||
| 40 | Decreased | ||
| This compound | 10 | No significant change | |
| 20 | No significant change | ||
| 30 | No significant change | ||
| 40 | No significant change | ||
| 22Rv1 | SMAP | 10 | Decreased |
| 20 | Decreased | ||
| 30 | Decreased | ||
| 40 | Decreased | ||
| This compound | 10 | No significant change | |
| 20 | No significant change | ||
| 30 | No significant change | ||
| 40 | No significant change |
Note: The active SMAP compound used in the cited study was SMAP-2, a structurally similar variant of TRC-382.[2]
Table 2: Clonogenic Assay in Prostate Cancer Cell Lines at 2 Weeks
| Cell Line | Treatment | Concentration (µM) | Colony Formation |
| LNCaP | SMAP | 5 | Significantly Inhibited |
| 7.5 | Significantly Inhibited | ||
| 10 | Significantly Inhibited | ||
| 12.5 | Significantly Inhibited | ||
| 15 | Significantly Inhibited | ||
| This compound | 5 | Minimal to no effect | |
| 7.5 | Minimal to no effect | ||
| 10 | Minimal to no effect | ||
| 12.5 | Minimal to no effect | ||
| 15 | Minimal to no effect | ||
| 22Rv1 | SMAP | 5 | Significantly Inhibited |
| 7.5 | Significantly Inhibited | ||
| 10 | Significantly Inhibited | ||
| 12.5 | Significantly Inhibited | ||
| 15 | Significantly Inhibited | ||
| This compound | 5 | Minimal to no effect | |
| 7.5 | Minimal to no effect | ||
| 10 | Minimal to no effect | ||
| 12.5 | Minimal to no effect | ||
| 15 | Minimal to no effect |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to assess the efficacy of this compound as a negative control.
Cell Viability Assay (MTT Assay)
-
Cell Culture: LNCaP and 22Rv1 prostate cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing vehicle control (e.g., DMSO), varying concentrations of an active SMAP compound, or varying concentrations of this compound (e.g., 10, 20, 30, and 40 µM).[2]
-
Incubation: Cells are incubated with the compounds for 48 hours.[2]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Clonogenic Assay
-
Cell Seeding: LNCaP and 22Rv1 cells are plated at a low density in 6-well plates to allow for individual colony formation.
-
Treatment: Cells are treated with vehicle control, increasing doses of an active SMAP compound, or increasing doses of this compound (e.g., 5, 7.5, 10, 12.5, and 15 µM).[2]
-
Incubation: The cells are incubated for approximately 12-14 days, with the medium and treatment being refreshed periodically.[2]
-
Colony Staining: After the incubation period, the medium is removed, and the colonies are washed with PBS, fixed with methanol, and stained with a crystal violet solution.
-
Quantification: The number of colonies is counted either manually or using imaging software.
-
Data Analysis: The colony formation in treated wells is compared to that in the vehicle control wells to determine the effect on cell survival and proliferation.
The diagram below outlines the typical workflow for evaluating the in vitro efficacy of a compound using this compound as a negative control.
Caption: Experimental workflow for validating SMAP efficacy using this compound.
Conclusion
The in vitro data for this compound unequivocally demonstrate its lack of biological activity in prostate cancer cell lines. This inertness, stemming from a specific structural feature that prevents PP2A activation, makes this compound an indispensable negative control. By including this compound in experimental designs, researchers can confidently attribute the observed cytotoxic and anti-proliferative effects of active SMAP compounds to their intended mechanism of action—the activation of PP2A. This rigorous approach is fundamental to the preclinical validation of novel SMAP-based cancer therapeutics.
References
ARV-766: A Technical Guide to its Efficacy Against Androgen Receptor Ligand-Binding Domain Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-766 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR).[1] This mechanism offers a promising therapeutic strategy for metastatic castration-resistant prostate cancer (mCRPC), particularly in cases driven by AR mutations that confer resistance to standard-of-care androgen receptor pathway inhibitors (ARPIs). This technical guide provides a comprehensive overview of the preclinical and clinical data supporting ARV-766's activity against wild-type AR and clinically relevant ligand-binding domain (LBD) mutations, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
ARV-766 functions as a heterobifunctional molecule. One end binds to the androgen receptor, while the other recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the AR protein, marking it for degradation by the proteasome.[3] This degradation-based approach circumvents resistance mechanisms associated with AR overexpression or mutations that affect ligand binding of traditional inhibitors.
References
Methodological & Application
Application Notes and Protocols for ARV-766 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-766 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR).[1][2] As a heterobifunctional molecule, ARV-766 recruits an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This mechanism of action offers a promising therapeutic strategy for prostate cancer, including castration-resistant prostate cancer (CRPC), by eliminating the AR protein, a key driver of disease progression.[1] Notably, ARV-766 has demonstrated the ability to degrade clinically relevant AR mutants, such as L702H, which are associated with resistance to conventional anti-androgen therapies.[1] Preclinical studies in mouse xenograft models of human prostate cancer have shown that oral administration of ARV-766 leads to significant tumor growth inhibition and reduction in prostate-specific antigen (PSA) levels.[1]
These application notes provide a detailed overview of the in vivo use of ARV-766 in mouse models of prostate cancer, including experimental protocols and data presentation.
Mechanism of Action: ARV-766 Signaling Pathway
ARV-766 operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate the androgen receptor.
Caption: Mechanism of action of ARV-766 leading to AR degradation.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical in vivo studies of ARV-766 in prostate cancer xenograft models.
Table 1: In Vivo Efficacy of ARV-766 in LNCaP and VCaP Xenograft Models
| Parameter | LNCaP Xenograft Model | VCaP Xenograft Model |
| Mouse Strain | CB17/scid or similar immunodeficient strain | CB17/scid or similar immunodeficient strain |
| ARV-766 Doses | 1, 3, 10 mg/kg/day (oral) | 1, 3, 10 mg/kg/day (oral) |
| Tumor Growth Inhibition (TGI) | Dose-dependent | 34% (1 mg/kg), 74% (3 mg/kg), 98% (10 mg/kg) |
| PSA Level Reduction | Dose-dependent | More robust reduction at 3 and 10 mg/kg compared to enzalutamide (20 mg/kg) |
| AR Degradation (Dmax) | >90% at efficacious doses | >90% at efficacious doses |
Data synthesized from publicly available preclinical data.
Experimental Protocols
Protocol 1: Prostate Cancer Xenograft Mouse Model
This protocol describes the establishment of LNCaP or VCaP prostate cancer xenografts in immunodeficient mice.
Materials:
-
LNCaP or VCaP human prostate cancer cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® (Corning)
-
Male immunodeficient mice (e.g., CB17/scid or NOD Scid, 6-8 weeks old)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture LNCaP or VCaP cells in appropriate medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize the trypsin with culture medium.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in PBS or serum-free medium, and determine the cell count and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Cell Suspension Preparation: Centrifuge the required number of cells and resuspend the pellet in a cold 1:1 mixture of PBS (or serum-free medium) and Matrigel®. A typical injection volume is 100-200 µL containing 2-5 million cells.[4] Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Study Initiation: Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Oral Administration of ARV-766
This protocol details the preparation and oral administration of ARV-766 to mice.
Materials:
-
ARV-766
-
Vehicle solution (e.g., 50% polyethylene glycol (PEG) 300, 30% propylene glycol, 20% dextrose 5% in water - based on ARV-110 formulation)[5]
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Balance and weighing paper/boats
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of ARV-766 based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the number of mice in the treatment group.
-
Prepare the vehicle solution.
-
Weigh the calculated amount of ARV-766 and suspend or dissolve it in the appropriate volume of the vehicle to achieve the final desired concentration. Ensure the formulation is homogenous.
-
-
Dosing:
-
Administer ARV-766 orally to the mice once daily using a gavage needle. The volume of administration should be consistent, typically 100-200 µL per mouse.
-
The control group should receive the vehicle only.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity or adverse effects.
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Protocol 3: Measurement of Serum PSA Levels
This protocol outlines the collection of blood samples and the measurement of serum PSA levels.
Materials:
-
Blood collection tubes (e.g., microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
Human PSA ELISA kit (various commercial kits are available)
-
Microplate reader
Procedure:
-
Blood Collection:
-
Collect blood from the mice at specified time points (e.g., at the end of the study) via cardiac puncture (terminal procedure) or retro-orbital bleeding.
-
Allow the blood to clot at room temperature for 30 minutes or at 4°C for a longer duration.
-
-
Serum Separation:
-
Centrifuge the blood samples at approximately 2,000 x g for 10-15 minutes at 4°C.
-
Carefully collect the supernatant (serum) and store it at -80°C until analysis.
-
-
PSA Measurement:
-
Thaw the serum samples on ice.
-
Perform the PSA measurement using a commercial human PSA ELISA kit according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the PSA concentrations based on the standard curve.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for an in vivo study evaluating ARV-766.
Caption: A typical experimental workflow for in vivo studies of ARV-766.
References
- 1. researchgate.net [researchgate.net]
- 2. sec.gov [sec.gov]
- 3. arvinasmedical.com [arvinasmedical.com]
- 4. A Comparison of Prostate Cancer Cell Transcriptomes in 2D Monoculture Versus 3D Xenografts Identify Consistent Gene Expression Alterations Associated with Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubilization of ARV-766 (Luxdegalutamide)
Audience: Researchers, scientists, and drug development professionals.
Introduction: ARV-766 (Luxdegalutamide) is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1] As a heterobifunctional molecule, ARV-766 recruits the Cereblon (CRBN) E3 ubiquitin ligase to the AR, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[2][3] This mechanism is effective against wild-type AR and clinically relevant mutants (e.g., L702H, H875Y, T878A) that are associated with resistance to conventional therapies in metastatic castration-resistant prostate cancer (mCRPC).[4][5][6] Proper solubilization is critical for ensuring the accuracy and reproducibility of both in vitro and in vivo experiments. These notes provide detailed protocols for the effective preparation of ARV-766 solutions.
Physicochemical Properties
Data Presentation: Solubility Profile
The solubility of ARV-766 has been determined in several common laboratory solvents. The data is summarized below for easy reference. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can negatively impact solubility, particularly with DMSO.[8]
| Solvent | Concentration | Molarity (approx.) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL | ≥12.4 mM | [7] |
| 10 mM | ~8.1 mg/mL | [1] | |
| 90 mg/mL | ~111.4 mM | [9] | |
| 100 mg/mL | ~123.8 mM | [8] | |
| Water | Insoluble | N/A | [8] |
| Ethanol | Insoluble | N/A | [8] |
Experimental Protocols
Protocol 1: Preparation of ARV-766 Stock Solution for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution in DMSO, which is the recommended solvent for in vitro applications.
Materials:
-
ARV-766 (Luxdegalutamide) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of ARV-766 powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of ARV-766 powder using an analytical balance in a fume hood or designated weighing station.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 100 mM). For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 8.08 mg of ARV-766.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can aid dissolution if necessary.
-
Sterilization (Optional): If required for cell culture experiments, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for at least 1 month at -20°C and up to 1 year at -80°C.[8]
Note on Use: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment in parallel.
Protocol 2: Preparation of ARV-766 Formulation for In Vivo Oral Administration
ARV-766 is orally bioavailable.[10][11] The following are common vehicle formulations for oral gavage in animal models, starting from a DMSO stock solution. The final formulation should be prepared fresh daily and used immediately.[8]
Option A: Corn Oil-Based Suspension
Materials:
-
ARV-766 stock solution in DMSO (e.g., 50 mg/mL)
-
Sterile Corn Oil
-
Sterile conical tubes
Procedure:
-
Prepare a concentrated stock solution of ARV-766 in DMSO as described in Protocol 1.
-
In a sterile conical tube, add the required volume of corn oil. For a final 2.5 mg/mL solution, this would be 950 µL of corn oil for every 1 mL of final formulation.[8]
-
Add the corresponding volume of the DMSO stock solution. For a 2.5 mg/mL final solution using a 50 mg/mL stock, add 50 µL of the stock to the 950 µL of corn oil.[8]
-
Mix thoroughly by vortexing or sonicating until a uniform suspension is achieved. The solution should be used immediately.[8]
Option B: Aqueous Formulation with Co-solvents
This formulation uses co-solvents to improve the solubility of the compound in an aqueous base, which can be suitable for various administration routes.
Materials:
-
ARV-766 stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O) or saline
-
Sterile conical tubes
Procedure:
-
Prepare a concentrated stock solution of ARV-766 in DMSO.
-
The final formulation vehicle is typically composed of 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% ddH₂O.[8]
-
To prepare 1 mL of a 1.25 mg/mL final solution:[8] a. Start with 50 µL of a 25 mg/mL ARV-766 stock in DMSO. b. Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear. c. Add 50 µL of Tween® 80 and mix again until clear. d. Finally, add 500 µL of ddH₂O to bring the total volume to 1 mL. Mix thoroughly.
-
The final solution should be clear. Prepare this formulation fresh before each use.[8]
Visualizations
Mechanism of Action
References
- 1. ARV-776 (Luxdegalutamide) | AR PROTAC | Probechem Biochemicals [probechem.com]
- 2. Facebook [cancer.gov]
- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. abmole.com [abmole.com]
- 10. Luxdegalutamide (ARV766) | Androgen Receptor | 2750830-09-0 | Invivochem [invivochem.com]
- 11. researchgate.net [researchgate.net]
ARV-766 stability in DMSO and other solvents
Topic: ARV-766 Stability in DMSO and Other Solvents
For: Researchers, scientists, and drug development professionals.
Introduction
ARV-766, also known as Luxdegalutamide, is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR).[1][2][3] It is under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[4][5][6] As with any compound intended for research and clinical development, understanding its stability in various solvents is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a summary of the available stability data for ARV-766, particularly in Dimethyl Sulfoxide (DMSO), and a general protocol for assessing its stability.
Physicochemical Properties and Solubility
ARV-766 is a synthetic organic molecule with a molecular weight of approximately 808.0 g/mol .[7] It is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents like DMSO.
Table 1: Solubility and Storage of ARV-766
| Solvent | Solubility | Recommended Storage of Stock Solutions |
| DMSO | ≥10 mg/mL[7], up to 100 mg/mL (123.77 mM)[1], or 250 mg/mL (309.43 mM)[] | -80°C for up to 1 year[], or 6 months[3]. -20°C for up to 1 month[1]. |
| Ethanol | Insoluble[1] | Not applicable |
| Water | Insoluble[1] | Not applicable |
Note: It is recommended to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of ARV-766.[1]
Stability of ARV-766 in Solution
While specific, long-term quantitative stability data for ARV-766 in various solvents is not extensively published, general recommendations from suppliers suggest that stock solutions in DMSO should be stored at low temperatures to minimize degradation. For optimal results, it is often advised to prepare solutions fresh or to use aliquots of frozen stock solutions to avoid repeated freeze-thaw cycles.[1]
One study indicated that ARV-766 is relatively stable in human liver microsomes for up to 60 minutes and in human hepatocyte suspension for up to 240 minutes. The major metabolic pathway was identified as hydrolysis.[9]
Experimental Protocol: Assessment of ARV-766 Stability
The following is a generalized protocol for determining the stability of ARV-766 in a solvent of interest (e.g., DMSO). This protocol utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a common method for stability-indicating assays.
Objective: To quantify the degradation of ARV-766 in a selected solvent over time at various temperatures.
Materials:
-
ARV-766 powder
-
Anhydrous DMSO (or other solvent of interest)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Preparation of ARV-766 Stock Solution:
-
Accurately weigh a known amount of ARV-766 powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
-
Sample Incubation:
-
Aliquot the stock solution into several amber glass vials to minimize light exposure.
-
Store the vials at the following temperatures:
-
-80°C (control)
-
-20°C
-
4°C
-
Room Temperature (20-25°C)
-
-
-
Time Points for Analysis:
-
Analyze the samples at the following time points: 0, 24 hours, 48 hours, 72 hours, 1 week, 2 weeks, and 4 weeks.
-
-
HPLC Analysis:
-
At each time point, retrieve a vial from each temperature condition.
-
Allow the vial to equilibrate to room temperature.
-
Dilute a small aliquot of the sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Inject the diluted sample onto the HPLC system.
-
Suggested HPLC Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A time-gradient from 95% A to 100% B over a suitable duration.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis scan of ARV-766 (typically in the range of 254-300 nm).
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Integrate the peak area of the intact ARV-766.
-
Calculate the percentage of ARV-766 remaining at each time point relative to the initial (time 0) peak area.
-
Plot the percentage of remaining ARV-766 against time for each temperature condition.
-
Signaling Pathway and Experimental Workflow
ARV-766 is a PROTAC that functions by inducing the ubiquitination and subsequent proteasomal degradation of the androgen receptor.
Caption: Mechanism of action of ARV-766 as a PROTAC.
The experimental workflow for assessing the stability of ARV-766 is a systematic process involving sample preparation, controlled incubation, and analytical quantification.
Caption: Experimental workflow for ARV-766 stability assessment.
Conclusion
ARV-766 is a promising therapeutic agent whose stability is a key factor in its preclinical and clinical evaluation. While it demonstrates good solubility in DMSO, it is recommended to store stock solutions at -80°C to ensure stability. The provided protocol offers a framework for researchers to conduct their own stability studies to ensure the integrity of their experimental results. Further studies are warranted to establish a comprehensive stability profile of ARV-766 in a wider range of solvents and formulations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]
- 3. ARV-766|2750830-09-0|COA [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. asco.org [asco.org]
- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
Application Notes and Protocols for ARV-766 in Castration-Resistant Prostate Cancer Xenografts
A-Note-on-Nomenclature: Initial research may show references to "TRC-766". It is critical to note that "this compound" is a biologically inactive diastereomer of the BET degrader ARV-771 and is not the subject of these protocols. The correct compound for the application described below is ARV-766 , a potent PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader.
Introduction
Castration-resistant prostate cancer (CRPC) poses a significant therapeutic challenge, often driven by the reactivation of androgen receptor (AR) signaling. ARV-766 is an orally bioavailable PROTAC designed to selectively target and degrade the androgen receptor, including wild-type and clinically relevant mutant forms, offering a promising therapeutic strategy for CRPC.[1][2] These application notes provide detailed protocols for the use of ARV-766 in preclinical CRPC xenograft models, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
ARV-766 functions by hijacking the cell's natural protein disposal system.[3] It is a heterobifunctional molecule that binds to both the androgen receptor and an E3 ubiquitin ligase, forming a ternary complex.[4][5] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[4][6] The degradation of AR leads to the downstream inhibition of AR-mediated signaling pathways, ultimately suppressing tumor growth.[6] This mechanism is effective even against AR mutants, such as L702H, which are associated with resistance to conventional AR antagonists.[1][7]
Data Presentation
In Vitro Degradation of Androgen Receptor
| Cell Line | AR Status | DC50 (nM) | Dmax (%) |
| LNCaP | Wild-type | <1.3 | >91 |
| VCaP | Wild-type | <1 | >94 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[8]
In Vivo Tumor Growth Inhibition in CRPC Xenografts
| Xenograft Model | Animal Model | Treatment | Dosage (mg/kg/day) | Tumor Growth Inhibition (%) |
| VCaP | CB17/SCID (intact) | ARV-766 | 1 | 34 |
| VCaP | CB17/SCID (intact) | ARV-766 | 3 | 74 |
| VCaP | CB17/SCID (intact) | ARV-766 | 10 | 98 |
| VCaP | CB17/SCID (intact) | Enzalutamide | 20 | Limited Efficacy |
Data from an enzalutamide-insensitive non-castrated VCaP model.[1][8]
Experimental Protocols
Protocol 1: Establishment of Castration-Resistant Prostate Cancer Xenografts
This protocol describes the subcutaneous implantation of CRPC cells to establish tumor xenografts in immunocompromised mice.
Materials:
-
Castration-resistant prostate cancer cell lines (e.g., VCaP, LNCaP)
-
Immunocompromised mice (e.g., CB17/SCID, NSG), male, 6-8 weeks old
-
Complete cell culture medium (specific to the cell line)
-
Matrigel® Basement Membrane Matrix
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-gauge)
-
Surgical instruments for castration (optional, for castrated models)
-
Anesthetics (e.g., Ketamine/Xylazine)
-
Betadine solution and 70% ethanol
Procedure:
-
Cell Preparation: a. Culture CRPC cells to 80-90% confluency. b. Harvest cells using Trypsin-EDTA, wash with PBS, and perform a cell count. c. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep on ice.
-
Animal Preparation: a. Anesthetize the mouse using an approved protocol. b. Shave the flank of the mouse where the injection will be performed. c. Sterilize the injection site with betadine and 70% ethanol.
-
Subcutaneous Implantation: a. Draw 0.1 mL of the cell suspension (containing 1 x 10^6 cells) into a 1 mL syringe with a 27-gauge needle. b. Gently lift the skin on the flank and insert the needle subcutaneously. c. Slowly inject the cell suspension, creating a small bleb. d. Withdraw the needle and monitor the mouse until it recovers from anesthesia.
-
Tumor Growth Monitoring: a. Monitor the mice for tumor formation. b. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. c. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2. d. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.
Protocol 2: Administration of ARV-766 to CRPC Xenograft Models
This protocol outlines the preparation and oral administration of ARV-766 to mice bearing CRPC xenografts.
Materials:
-
ARV-766 compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Balance, weigh boats, spatulas
-
Sonicator or vortex mixer
-
Oral gavage needles (20-22 gauge)
-
Syringes (1 mL)
Procedure:
-
Preparation of ARV-766 Formulation: a. Calculate the required amount of ARV-766 based on the mean body weight of the mice in each treatment group and the desired dose (e.g., 1, 3, or 10 mg/kg). b. Weigh the calculated amount of ARV-766. c. Prepare the vehicle solution. d. Add the ARV-766 powder to the vehicle and vortex or sonicate until a homogenous suspension is formed. Prepare fresh daily.
-
Oral Administration: a. Weigh each mouse to determine the exact volume of the ARV-766 suspension to be administered (typically 0.1 mL per 10g of body weight). b. Gently restrain the mouse. c. Insert the oral gavage needle carefully into the esophagus. d. Slowly administer the calculated volume of the ARV-766 suspension. e. Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Treatment Schedule: a. Administer ARV-766 orally once daily for the duration of the study (e.g., 28 days). b. Continue to monitor tumor growth and body weight 2-3 times per week.
-
Endpoint and Analysis: a. At the end of the study, euthanize the mice according to institutional guidelines. b. Excise the tumors, weigh them, and process for further analysis (e.g., Western blot for AR levels, immunohistochemistry).
Safety Precautions
Standard laboratory safety procedures should be followed when handling chemical compounds and working with animals. Use appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses. All animal procedures must be approved by and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
References
- 1. researchgate.net [researchgate.net]
- 2. Potential of Arvinas’ PROTAC® AR Degraders Reinforced by 11.1 months rPFS with Bavdegalutamide and Updated Positive Interim Data from Second Generation ARV-766 in mCRPC | Arvinas [ir.arvinas.com]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. urotoday.com [urotoday.com]
- 5. arvinasmedical.com [arvinasmedical.com]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]
Application Notes and Protocols: Experimental Design for Testing ARV-766 Synergy with Other Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
ARV-766 is an orally bioavailable, second-generation PROteolysis TArgeting Chimera (PROTAC) designed to target and degrade the androgen receptor (AR).[1][2][3][4] As a heterobifunctional small molecule, it brings an E3 ubiquitin ligase into proximity with the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][5] This mechanism of action is effective against both wild-type AR and clinically relevant mutant forms, including those that confer resistance to other androgen receptor pathway inhibitors.[2][6][7] Given that resistance to existing therapies is a significant challenge in the treatment of metastatic castration-resistant prostate cancer (mCRPC), combining ARV-766 with other therapeutic agents presents a rational strategy to enhance anti-tumor activity, overcome resistance, and potentially reduce toxicity.[2][8][9]
These application notes provide a comprehensive framework for the preclinical in vitro evaluation of ARV-766 in combination with other drugs, focusing on the principles of experimental design for synergy assessment.
Rationale for Synergy Studies
Combining drugs with different mechanisms of action can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects.[8][9] For ARV-766, potential synergistic partners include agents that:
-
Inhibit androgen biosynthesis (e.g., abiraterone).[2]
-
Target other critical cancer signaling pathways.
-
Induce DNA damage or inhibit DNA repair mechanisms.
-
Modulate the tumor microenvironment.
A phase 1/2 clinical trial is currently evaluating ARV-766 in combination with abiraterone for metastatic prostate cancer.[2][3][10] Preclinical synergy studies are essential to identify and validate novel drug combinations, providing a strong rationale for their clinical investigation.
Experimental Protocols
Protocol 1: Cell Line Selection and Maintenance
-
Cell Line Selection:
-
Choose a panel of prostate cancer cell lines that represent the clinical heterogeneity of the disease. This should include:
-
Androgen-sensitive cell lines (e.g., LNCaP).
-
Castration-resistant cell lines (e.g., C4-2, 22Rv1).
-
Cell lines with known AR mutations (e.g., LNCaP-AR L702H).
-
-
-
Cell Culture:
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[11]
-
Regularly test for mycoplasma contamination.
-
Protocol 2: Single-Agent Dose-Response Assessment
-
Objective: To determine the half-maximal inhibitory concentration (IC50) for ARV-766 and each combination partner in the selected cell lines.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[11]
-
Prepare serial dilutions of ARV-766 and the partner drug.
-
Treat the cells with a range of concentrations for each drug individually.
-
Incubate for a duration relevant to the cell doubling time (e.g., 72 hours).[12][13]
-
Assess cell viability using a suitable assay (e.g., MTT, MTS, or CellTiter-Glo).[11][12][14]
-
Generate dose-response curves and calculate the IC50 value for each drug.
-
Protocol 3: Combination Synergy Assessment (Checkerboard Assay)
-
Objective: To evaluate the synergistic, additive, or antagonistic effects of ARV-766 in combination with a partner drug.
-
Experimental Design:
-
A matrix of drug concentrations is prepared, typically centered around the IC50 values of the individual drugs.
-
This "checkerboard" design involves serial dilutions of ARV-766 along the x-axis and the partner drug along the y-axis of a 96-well plate.
-
-
Procedure:
-
Seed cells in 96-well plates as described in Protocol 2.
-
Treat cells with the drug combination matrix, including single-agent controls and a vehicle control.
-
Incubate for the same duration as the single-agent assay.
-
Measure cell viability.
-
-
Data Analysis (Chou-Talalay Method):
Data Presentation
Quantitative data from the synergy experiments should be summarized in clear, structured tables.
Table 1: Single-Agent IC50 Values
| Cell Line | Drug | IC50 (nM) |
| LNCaP | ARV-766 | Value |
| LNCaP | Drug X | Value |
| 22Rv1 | ARV-766 | Value |
| 22Rv1 | Drug X | Value |
Table 2: Combination Index (CI) Values for ARV-766 + Drug X
| Cell Line | Combination Ratio (ARV-766:Drug X) | CI at 50% Inhibition (ED50) | CI at 75% Inhibition (ED75) | CI at 90% Inhibition (ED90) | Synergy Interpretation |
| LNCaP | 1:1 | Value | Value | Value | Synergistic/Additive/Antagonistic |
| 22Rv1 | 1:1 | Value | Value | Value | Synergistic/Additive/Antagonistic |
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Facebook [cancer.gov]
- 2. urotoday.com [urotoday.com]
- 3. auajournals.org [auajournals.org]
- 4. ARV-766 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. arvinasmedical.com [arvinasmedical.com]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. onclive.com [onclive.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. A Study of ARV-766 Given by Mouth in Men With Metastatic Prostate Cancer [clin.larvol.com]
- 11. benchchem.com [benchchem.com]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell viability assay for drug synergy [bio-protocol.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. punnettsquare.org [punnettsquare.org]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
Application Notes and Protocols: Measuring Androgen Receptor Degradation by TRC-766 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Androgen Receptor (AR) is a crucial transcription factor in the development and progression of prostate cancer.[1][2] Therapies targeting AR signaling are a cornerstone of prostate cancer treatment.[1][3] TRC-766 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor.[4][5][6] Unlike traditional inhibitors that block the receptor's function, PROTACs like this compound facilitate the ubiquitination and subsequent proteasomal degradation of the target protein, offering a distinct and potentially more effective therapeutic strategy.[4][5] This document provides a detailed protocol for utilizing Western blot analysis to quantify the degradation of AR in response to this compound treatment.
Principle of the Assay
Western blotting is a powerful and widely used technique to detect and quantify specific proteins within a complex biological sample.[7][8] This method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing with specific antibodies to identify the protein of interest.[7][8] By comparing the abundance of AR in this compound-treated samples to untreated controls, the extent of protein degradation can be accurately determined.
Signaling Pathway of this compound-Mediated AR Degradation
This compound is a heterobifunctional molecule that simultaneously binds to the Androgen Receptor and an E3 ubiquitin ligase.[4][5] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of AR. The ubiquitin-tagged AR is then recognized and degraded by the 26S proteasome.[4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. Facebook [cancer.gov]
- 7. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 8. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Cell Viability Assays with ARV-766 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-766 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR).[1][2] As a heterobifunctional molecule, ARV-766 recruits an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5] This mechanism of action makes ARV-766 a promising therapeutic agent for prostate cancer, including castration-resistant prostate cancer (CRPC), by overcoming resistance mechanisms associated with AR overexpression and mutation.[5][6] Notably, ARV-766 has demonstrated efficacy against clinically relevant AR ligand-binding domain (LBD) mutations, such as L702H, H875Y, and T878A, which are associated with resistance to current therapies.[2][7][8]
These application notes provide detailed protocols for assessing the effect of ARV-766 on the viability of prostate cancer cell lines. The primary assays described are the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT colorimetric assay. These assays are fundamental for determining the cytotoxic and cytostatic effects of ARV-766 and for establishing dose-response curves and half-maximal inhibitory concentrations (IC50).
Mechanism of Action of ARV-766
ARV-766 functions by hijacking the cell's natural protein disposal system. It forms a ternary complex with the androgen receptor and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the AR, marking it for degradation by the 26S proteasome. The degradation of AR leads to the downstream inhibition of androgen signaling pathways, ultimately resulting in reduced tumor cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the preclinical data for ARV-766 in relevant prostate cancer cell lines and in vivo models.
| Cell Line | ARV-766 DC50 (nM) | ARV-766 Dmax (%) | Reference |
| LNCaP (Wild-Type AR) | <1.3 | >91 | [5] |
| VCaP (Wild-Type AR) | <1 | >94 | [5][6] |
| In Vivo Model | ARV-766 Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Reference |
| CB17/SCID mice (non-castrated) | 1 | 34 | [5] |
| 3 | 74 | [5] | |
| 10 | 98 | [4][5] |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from standard Promega protocols and optimized for use with prostate cancer cell lines treated with ARV-766.[9][10][11] The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.[9]
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Appropriate cell culture medium (e.g., RPMI-1640) with supplements (e.g., FBS, penicillin-streptomycin)
-
ARV-766 (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density. For a 72-hour assay, suggested seeding densities are:
-
LNCaP: ~5,000 cells/well
-
VCaP: ~10,000 cells/well
-
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ARV-766 Treatment:
-
Prepare serial dilutions of ARV-766 in culture medium from a concentrated stock. A suggested concentration range for initial experiments is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest ARV-766 dose.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate ARV-766 concentration.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[11]
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the ARV-766 concentration to generate a dose-response curve and calculate the IC50 value.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is based on standard MTT assay procedures and is suitable for assessing the effect of ARV-766 on the metabolic activity of prostate cancer cells.[12][13][14]
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Appropriate cell culture medium
-
ARV-766 (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Clear 96-well plates
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the CellTiter-Glo® protocol, using a clear 96-well plate.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix thoroughly by pipetting up and down or by shaking on an orbital shaker.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate spectrophotometer.[12]
-
Data Analysis:
-
Subtract the average background absorbance (from wells with medium and MTT but no cells) from all experimental readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the ARV-766 concentration to generate a dose-response curve and calculate the IC50 value.
Conclusion
The provided protocols offer a robust framework for evaluating the efficacy of ARV-766 in reducing the viability of prostate cancer cells. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of this novel androgen receptor degrader. For optimal results, it is recommended to empirically determine the ideal cell seeding density and ARV-766 concentration range for each specific cell line and experimental condition.
References
- 1. ARV-766 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. urotoday.com [urotoday.com]
- 4. arvinasmedical.com [arvinasmedical.com]
- 5. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. urotoday.com [urotoday.com]
- 8. onclive.com [onclive.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. OUH - Protocols [ous-research.no]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for ARV-766 Administration in Preclinical Oncology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARV-766 is an orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the androgen receptor (AR) for degradation.[1][2] As a heterobifunctional molecule, ARV-766 recruits an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This mechanism of action provides a novel therapeutic strategy for targeting AR-driven malignancies, such as prostate cancer, including castration-resistant prostate cancer (CRPC) and models with AR mutations that confer resistance to standard therapies.[3][5] These application notes provide a comprehensive overview of the preclinical administration of ARV-766, including its mechanism of action, in vitro and in vivo efficacy data, and detailed protocols for its use in oncology research.
Mechanism of Action
ARV-766 functions by inducing the degradation of the androgen receptor. It is composed of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This binding facilitates the formation of a ternary complex between AR and CRBN, leading to the polyubiquitination of AR and its subsequent recognition and degradation by the 26S proteasome. This degradation of the AR protein itself, rather than just inhibition of its activity, can overcome resistance mechanisms such as AR overexpression or mutations in the ligand-binding domain.[3][5]
Data Presentation
In Vitro AR Degradation
ARV-766 has demonstrated potent and robust degradation of the Androgen Receptor in various prostate cancer cell lines.[2][3]
| Cell Line | AR Status | ARV-766 Concentration (DC50) | Maximum Degradation (Dmax) | Reference |
| LNCaP | Wild-Type | <1.3 nM | >91% | [2] |
| VCaP | Wild-Type | <1 nM | >94% | [2][3] |
| VCaP (L702H mutant) | Mutant | Potent Degradation | >90% | [3] |
In Vivo Tumor Growth Inhibition
In preclinical xenograft models of prostate cancer, orally administered ARV-766 has shown significant, dose-dependent anti-tumor activity.[3]
| Animal Model | Cell Line | ARV-766 Dosage (oral, daily) | Tumor Growth Inhibition (TGI) | Reference |
| CB17/SCID Mice | VCaP (non-castrated) | 1 mg/kg | 34% | [2] |
| CB17/SCID Mice | VCaP (non-castrated) | 3 mg/kg | 74% | [2] |
| CB17/SCID Mice | VCaP (non-castrated) | 10 mg/kg | 98% | [2] |
| Murine Xenograft | LNCaP | Efficacious Doses | Significant TGI | [3] |
Experimental Protocols
In Vitro Androgen Receptor Degradation Assay
This protocol describes the evaluation of ARV-766's ability to induce the degradation of the androgen receptor in prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ARV-766 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-AR, anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding: Seed prostate cancer cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.
-
ARV-766 Treatment: The following day, treat the cells with increasing concentrations of ARV-766 (e.g., 0.1 nM to 1000 nM) or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against AR and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize AR band intensity to the loading control. Calculate the percentage of AR degradation relative to the vehicle-treated control for each ARV-766 concentration to determine the DC50 and Dmax values.
In Vivo Xenograft Model Efficacy Study
This protocol outlines a general procedure for assessing the in vivo efficacy of orally administered ARV-766 in a prostate cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., CB17/SCID)
-
Prostate cancer cells (e.g., VCaP)
-
Matrigel
-
ARV-766
-
Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose in water)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Prepare a suspension of VCaP cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment groups (vehicle control, ARV-766 at various doses).
-
Drug Administration: Prepare a suspension of ARV-766 in the vehicle. Administer the designated dose of ARV-766 or vehicle to each mouse daily via oral gavage.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint. At the endpoint, euthanize the mice and collect tumors and other tissues for further analysis (e.g., western blotting for AR levels, pharmacokinetic analysis).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Pharmacokinetic (PK) Study in Preclinical Models
This protocol provides a general framework for conducting a pharmacokinetic study of ARV-766 in mice.
Materials:
-
Mice (e.g., CD-1 or species used in efficacy studies)
-
ARV-766
-
Formulation vehicle
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single dose of ARV-766 to mice via oral gavage.
-
Blood Sampling: Collect blood samples from a cohort of mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis:
-
Extract ARV-766 from the plasma samples.
-
Quantify the concentration of ARV-766 in each sample using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the plasma concentration of ARV-766 versus time. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Conclusion
ARV-766 is a potent, orally bioavailable androgen receptor PROTAC degrader with significant preclinical activity in prostate cancer models. The provided data and protocols serve as a guide for researchers to effectively design and execute preclinical studies to further investigate the therapeutic potential of ARV-766. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible results in the evaluation of this promising anti-cancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Bioanalysis of Luxdegalutamide in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luxdegalutamide (ARV-766) is an investigational oral proteolysis targeting chimera (PROTAC) designed to degrade the androgen receptor (AR).[1][2] As a second-generation PROTAC AR degrader, it has demonstrated a wider range of effectiveness and better tolerability in clinical settings compared to its predecessor, ARV-110.[1] Luxdegalutamide is currently under evaluation in Phase I/II clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] Given its therapeutic potential, robust and reliable analytical methods for the quantification of Luxdegalutamide in biological matrices, such as human plasma, are essential for pharmacokinetic assessments and clinical monitoring.
This document provides detailed application notes and protocols for the determination of Luxdegalutamide in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodologies described herein are based on established principles for the bioanalysis of similar small molecule and PROTAC therapeutics.
Analyte Information
| Parameter | Value | Reference |
| Compound Name | Luxdegalutamide (ARV-766) | [1] |
| Molecular Formula | C45H54FN7O6 | [3] |
| Molecular Weight | 807.95 g/mol | [3] |
| Mechanism of Action | Androgen Receptor (AR) Degrader | [1] |
Signaling Pathway of Luxdegalutamide
Luxdegalutamide functions as a heterobifunctional molecule that induces the degradation of the androgen receptor. It forms a ternary complex with the androgen receptor and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the receptor by the proteasome.[1] This disrupts AR-mediated signaling pathways that are crucial for the growth of prostate cancer cells.[3]
Caption: Mechanism of action of Luxdegalutamide.
Experimental Protocols
Bioanalytical Method: LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Luxdegalutamide in human plasma.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.
-
Reagents and Materials:
-
Human plasma (K2-EDTA as anticoagulant)
-
Luxdegalutamide analytical standard
-
Internal Standard (IS) - A structurally similar compound, ideally a stable isotope-labeled Luxdegalutamide. If unavailable, another PROTAC or a compound with similar physicochemical properties can be used.
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
Spike 50 µL of blank plasma with the internal standard solution. For patient samples, add 50 µL of blank plasma to maintain matrix consistency.
-
Add 50 µL of the plasma sample (calibration standard, quality control, or unknown) to a microcentrifuge tube.
-
Add 200 µL of cold acetonitrile (containing the internal standard at a fixed concentration) to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
-
2. Liquid Chromatography Conditions
A reversed-phase C18 column is suitable for the separation of Luxdegalutamide from endogenous plasma components.
| Parameter | Recommended Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 0.5 | 80 | 20 |
| 2.5 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 80 | 20 |
| 5.0 | 80 | 20 |
3. Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is recommended for high selectivity and sensitivity.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Hypothetical MRM Transitions:
Note: These transitions are hypothetical and require experimental optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Luxdegalutamide | 808.9 | Fragment 1 | Optimize |
| 808.9 | Fragment 2 | Optimize | |
| Internal Standard | IS Precursor | IS Product | Optimize |
To determine the optimal product ions and collision energies, a pure standard of Luxdegalutamide should be infused into the mass spectrometer and product ion scans performed.
Experimental Workflow
The overall workflow for the bioanalysis of Luxdegalutamide in plasma is depicted below.
Caption: Workflow for Luxdegalutamide analysis.
Method Validation
The developed LC-MS/MS method should be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous plasma components.
-
Linearity and Range: Determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision at multiple concentration levels (L LLOQ, LQC, MQC, HQC).
-
Matrix Effect: Investigate the effect of the plasma matrix on ionization efficiency.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Evaluate the stability of Luxdegalutamide in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Stability Considerations
Based on studies of other PROTACs and small molecules, the following stability assessments are recommended:
| Stability Test | Condition | Duration |
| Freeze-Thaw Stability | Three cycles from -80°C to room temperature | 3 cycles |
| Short-Term (Bench-Top) Stability | Room temperature | At least 4 hours |
| Long-Term Stability | -80°C | At least 30 days |
| Autosampler Stability | 4°C in reconstituted extract | At least 24 hours |
Conclusion
The LC-MS/MS method outlined in these application notes provides a robust framework for the quantitative determination of Luxdegalutamide in human plasma. Adherence to the detailed protocols and thorough method validation will ensure the generation of high-quality data to support the clinical development of this promising therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming ARV-766 Resistance Mechanisms
Welcome to the technical support center for ARV-766, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance mechanisms to ARV-766 in cancer cells.
Troubleshooting Guide
This guide addresses common experimental challenges in a question-and-answer format.
Question 1: My prostate cancer cell line, which is resistant to enzalutamide, is showing a suboptimal response to ARV-766. What are the potential reasons?
Answer: While ARV-766 is designed to overcome common resistance mechanisms to AR inhibitors, a suboptimal response can occur due to several factors:
-
Absence of Targetable AR Mutations: ARV-766 is particularly effective against cell lines harboring specific AR ligand-binding domain (LBD) mutations such as L702H, H875Y, and T878A, which are common in metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] Verify the AR mutation status of your cell line.
-
Presence of AR Splice Variants (AR-V7): Some AR degraders may not efficiently bind to and degrade certain AR splice variants like AR-V7 that lack the LBD.[4] However, studies with other AR degraders have shown that even if AR-V7 is not degraded, the degradation of full-length AR can still inhibit tumor cell growth.[4]
-
Upregulation of Drug Efflux Pumps: Increased expression of multidrug resistance proteins, such as ABCB1 (MDR1), can lead to reduced intracellular concentrations of ARV-766.[5]
-
Alterations in the Ubiquitin-Proteasome System: Mutations or downregulation of components of the E3 ubiquitin ligase machinery (e.g., CRBN, which is utilized by many PROTACs) can impair the degradation of the target protein.[6]
Question 2: How can I investigate the potential mechanisms of resistance to ARV-766 in my non-responding cell line?
Answer: A systematic approach can help elucidate the resistance mechanisms:
-
Confirm AR Expression and Degradation:
-
Western Blotting: Assess the baseline levels of AR and confirm that ARV-766 is effectively degrading the AR protein in your experimental setup. A lack of degradation suggests a problem with the drug's mechanism of action.
-
qRT-PCR: Analyze the mRNA levels of AR to rule out transcriptional upregulation as a compensatory mechanism.
-
-
Sequence the Androgen Receptor Gene:
-
Sanger or Next-Generation Sequencing: Determine the mutation status of the AR gene in your cell line to confirm the presence or absence of mutations targeted by ARV-766.
-
-
Evaluate Drug Efflux:
-
qRT-PCR and Western Blotting: Measure the expression levels of ABCB1 and other relevant drug transporters.
-
Functional Assays: Use efflux pump inhibitors, such as zosuquidar, in combination with ARV-766 to see if sensitivity is restored.[5]
-
-
Assess the Ubiquitin-Proteasome Pathway:
-
Western Blotting: Check the expression levels of key E3 ligase components like CRBN.
-
Proteasome Activity Assays: Ensure that the proteasome is functional in your cell line.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of ARV-766?
ARV-766 is a heterobifunctional PROTAC that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase.[5] This proximity induces the ubiquitination of the AR, tagging it for degradation by the proteasome.[7][8] This degradation of the AR protein prevents AR-mediated signaling and inhibits the proliferation of prostate cancer cells.[7]
Which AR mutations is ARV-766 effective against?
ARV-766 is designed to be effective against wild-type AR and clinically relevant AR LBD mutations, including L702H, H875Y, and T878A.[1][2][3] The L702H mutation is associated with resistance to abiraterone.
What is the rationale for combining ARV-766 with other therapies?
Preclinical data suggests a synergistic relationship between ARV-766 and abiraterone.[9] Abiraterone depletes androgen biosynthesis, and resistance can arise from AR upregulation or mutations.[9] By degrading both wild-type and mutant AR, ARV-766 can enhance the efficacy of abiraterone.[9] A clinical trial is currently evaluating this combination.[9]
What are the potential mechanisms of acquired resistance to PROTACs like ARV-766?
Based on preclinical studies with other PROTACs, potential mechanisms of acquired resistance include:
-
Mutations in the Target Protein: Alterations in the drug-binding site of the AR could prevent ARV-766 from binding effectively.
-
Downregulation or Mutation of E3 Ligase Components: Reduced expression or mutations in the E3 ligase recruited by ARV-766 can impair its degradation activity.[6]
-
Upregulation of Drug Efflux Pumps: Increased activity of transporters like ABCB1 can reduce the intracellular concentration of the PROTAC.[5]
Data Summary
Table 1: Preclinical Efficacy of ARV-766 in Prostate Cancer Cell Lines
| Cell Line | AR Status | DC50 (nM) | Dmax (%) | Reference |
| LNCaP | Wild-type | <1.3 | >91 | [8] |
| VCaP | Wild-type | <1 | >94 | [7][8] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: Clinical Activity of ARV-766 in mCRPC Patients with AR LBD Mutations
| Patient Subgroup | PSA50 Response Rate (%) | Reference |
| Any AR LBD Mutation | 41-50 | [2][10][11] |
| AR L702H Mutation | 50 | [10] |
PSA50: Percentage of patients with a ≥50% decline in prostate-specific antigen levels.
Experimental Protocols
1. Western Blotting for AR Degradation
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of ARV-766 (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against AR overnight at 4°C. Incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the results.
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of ARV-766.
-
Incubation: Incubate the plate for 72-96 hours.
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Mechanism of action of ARV-766 as a PROTAC degrader.
Caption: A logical workflow for investigating ARV-766 resistance.
References
- 1. onclive.com [onclive.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. urologytimes.com [urologytimes.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]
- 9. urotoday.com [urotoday.com]
- 10. A Study of ARV-766 Given by Mouth in Men With Metastatic Prostate Cancer [clin.larvol.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TRC-766 Concentration for Maximum Androgen Receptor (AR) Degradation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of TRC-766, a potent and selective PROTAC (Proteolysis Targeting Chimera) for the degradation of the Androgen Receptor (AR). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule, also known as ARV-766, that potently and selectively degrades the Androgen Receptor.[1][2][3] It functions as a PROTAC, which brings the AR in close proximity to an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the AR, marking it for degradation by the proteasome.[4][5] This mechanism of action, known as targeted protein degradation, offers a powerful approach to downregulate AR signaling in cancer cells.[4][5]
Q2: What is the optimal concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, preclinical data indicates that this compound is highly potent, inducing significant AR degradation at low nanomolar concentrations. For initial experiments, a dose-response study is recommended, typically ranging from 0.1 nM to 1000 nM, to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) in your specific cell model.[6]
Q3: How long does it take for this compound to degrade AR?
A3: The kinetics of AR degradation by this compound are relatively rapid. Significant degradation is often observed within a few hours of treatment. To determine the optimal treatment duration for your experiment, a time-course study (e.g., 2, 4, 8, 12, 24 hours) is advised.
Q4: Is this compound cytotoxic?
A4: While the primary mechanism of this compound is to induce AR degradation, high concentrations may lead to off-target effects and cytotoxicity. It is crucial to determine the cytotoxic profile of this compound in your chosen cell line by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to establish the half-maximal inhibitory concentration (IC50).[6] Experiments should ideally be conducted at concentrations that maximize AR degradation while minimizing cell death. Clinical data for ARV-766 suggests it is generally well-tolerated at therapeutic doses.[7]
Q5: What are appropriate controls for experiments involving this compound?
A5: To ensure the specificity of your results, several controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Negative Control Compound: If available, use a structurally similar but inactive version of this compound that does not bind to the AR or the E3 ligase.
-
Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue AR from degradation, confirming that the observed protein loss is proteasome-dependent.
Data Presentation
The following tables summarize the reported in vitro performance of this compound (ARV-766) in common prostate cancer cell lines.
| Cell Line | DC50 (AR Degradation) | Dmax (AR Degradation) | Citation(s) |
| LNCaP | <1.3 nM | >91% | [1][8] |
| VCaP | <1 nM | >94% | [1][4][5][8] |
DC50 (Half-maximal Degradation Concentration): The concentration of this compound required to degrade 50% of the AR protein. Dmax (Maximum Degradation): The maximum percentage of AR protein degradation achieved with this compound.
The following table provides reference IC50 values for a potent AR PROTAC degrader, ARD-1676, to indicate the expected range of cytotoxicity.
| Cell Line | IC50 (Cell Viability) | Citation(s) |
| LNCaP | 2.8 nM | [9] |
| VCaP | 11.5 nM | [9] |
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of cell viability.
Experimental Protocols
Protocol 1: Western Blotting for AR Degradation
This protocol details the steps to assess the dose-dependent degradation of AR by this compound.
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP or VCaP) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify the band intensities using image analysis software. Normalize the AR band intensity to the loading control. Plot the percentage of AR degradation relative to the vehicle control against the this compound concentration to determine the DC50 and Dmax.[6]
Protocol 2: MTT Assay for Cell Viability
This protocol outlines the procedure to determine the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with the same range of this compound concentrations used in the Western blot experiment. Include a vehicle control.
-
Incubation: Incubate the cells for a relevant time period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (as a percentage of the vehicle control) against the this compound concentration to determine the IC50 value.[6]
Mandatory Visualizations
Caption: Mechanism of action of this compound, a PROTAC that induces AR degradation.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting guide for suboptimal AR degradation with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Weak AR Degradation | Suboptimal this compound Concentration: The concentration used may be too low to effectively form the ternary complex. | Perform a broad dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration range and determine the DC50.[6][10] |
| Inappropriate Incubation Time: The treatment duration may be too short to allow for significant degradation. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal incubation period. | |
| Low E3 Ligase Expression: The cell line may have low endogenous levels of the specific E3 ligase recruited by this compound. | Verify the expression of the relevant E3 ligase (e.g., Cereblon) in your cell line using Western blotting or qPCR.[6] | |
| Poor Cell Permeability: Due to their size, PROTACs can sometimes have difficulty crossing the cell membrane. | Consider using a different cell line known to be more permeable or consult the literature for formulation strategies to improve permeability. | |
| "Hook Effect" Observed (Decreased degradation at high concentrations) | Formation of Unproductive Binary Complexes: At excessively high concentrations, this compound can independently bind to either the AR or the E3 ligase, preventing the formation of the productive ternary complex.[10] | Test lower concentrations of this compound. The optimal concentration for degradation is often in the low nanomolar range. A full dose-response curve will reveal the characteristic bell shape of the hook effect.[10] |
| High Cell Toxicity | This compound Concentration is Too High: The concentration used may be inducing off-target effects or general cellular stress. | Lower the concentration of this compound. Determine the IC50 for cell viability and aim to work at concentrations well below this value that still provide significant AR degradation.[6] |
| Off-Target Effects: The molecule may be degrading other essential proteins. | Use a lower, more specific concentration of this compound. If available, compare the effects with a negative control PROTAC. | |
| Inconsistent Results | Variability in Cell Culture: Differences in cell confluency, passage number, or growth phase can affect experimental outcomes. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase during treatment. |
| Reagent Instability: The this compound stock solution may have degraded over time. | Prepare fresh stock solutions of this compound and store them appropriately as recommended by the supplier. |
References
- 1. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. urologytimes.com [urologytimes.com]
- 8. arvinasmedical.com [arvinasmedical.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
troubleshooting poor solubility of ARV-766 in aqueous buffers
Technical Support Center: ARV-766
Welcome to the technical support center for ARV-766. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of ARV-766 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is ARV-766 and why is its solubility a concern?
ARV-766 (also known as Luxdegalutamide) is a potent, orally bioavailable PROTAC® (Proteolysis-Targeting Chimera) designed to degrade the androgen receptor (AR).[1][2][3] Like many PROTACs, ARV-766 is a large, complex molecule (Molecular Weight: ~808 g/mol ) with high lipophilicity (XLogP: ~4.1).[4] These properties, which are common for molecules "beyond the Rule of Five," contribute to its inherently poor aqueous solubility.[5][6][7] This can lead to challenges in preparing solutions for in vitro and in vivo experiments, potentially causing compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[5][8]
Q2: What is the best solvent for preparing a high-concentration stock solution of ARV-766?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of ARV-766.[2][3][9] Commercial suppliers report solubility of ≥10 mg/mL to as high as 250 mg/mL in DMSO.[2][9][10]
Key Recommendations:
-
Use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the compound's solubility.[2]
-
Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[1][11]
Q3: My ARV-766 precipitates when I dilute my DMSO stock into aqueous buffer or cell culture medium. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs because the highly soluble DMSO solution is mixed into an aqueous environment where the compound is poorly soluble. The following troubleshooting guide and workflow can help mitigate this problem.
Troubleshooting Guide: Poor Aqueous Solubility
Issue: Precipitate observed after diluting DMSO stock into aqueous buffer.
This guide provides a step-by-step approach to diagnose and solve solubility issues.
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stock_ok -> check_dilution; check_dilution -> dilution_bad [label="No"]; check_dilution -> dilution_ok [label="Yes"]; dilution_bad -> fix_dilution; fix_dilution -> end_ok;
dilution_ok -> modify_buffer; modify_buffer -> use_cosolvent; use_cosolvent -> end_ok;
modify_buffer -> solubility_assay [style=dashed]; solubility_assay -> run_assay; run_assay -> end_ok; } Troubleshooting workflow for ARV-766 precipitation.
Data Presentation: Solubility & Formulation
For compounds like ARV-766, using co-solvents or formulation agents is often necessary to maintain solubility in aqueous media for in vitro and in vivo studies.
Table 1: Solubility of ARV-766 in Common Solvents
| Solvent | Reported Solubility | Type | Primary Use |
|---|---|---|---|
| Water | Insoluble[2] | Aqueous | Diluent |
| Ethanol | Insoluble[2] | Polar Protic | Co-solvent |
| DMSO | ≥10 - 250 mg/mL[2][9][10] | Polar Aprotic | Stock Solution |
Table 2: Example Co-Solvents and Excipients for Enhancing Aqueous Solubility
| Agent | Type | Typical Final Conc. | Considerations |
|---|---|---|---|
| PEG300 / PEG400 | Polymer Co-solvent | 5-40% (v/v)[2] | Can increase viscosity. Often used in in vivo formulations.[11][12] |
| Tween® 80 / Polysorbate 80 | Non-ionic Surfactant | 0.1-5% (v/v)[2] | Forms micelles to encapsulate hydrophobic compounds.[13] |
| Serum (e.g., FBS) | Biological Additive | 1-10% (v/v) | Protein binding (e.g., to albumin) can increase apparent solubility.[14] |
| Cyclodextrins | Complexing Agent | Formulation-dependent | Forms inclusion complexes to shield the hydrophobic molecule.[13][15] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM ARV-766 Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a precise amount of ARV-766 powder (e.g., 2.02 mg) using an analytical balance. (MW = 807.95 g/mol ).
-
Calculate Solvent Volume: Determine the volume of DMSO needed.
-
Volume (L) = Moles / Concentration (M)
-
Moles = Mass (g) / MW ( g/mol ) = 0.00202 g / 807.95 g/mol = 2.5 x 10⁻⁶ mol
-
Volume (µL) = (2.5 x 10⁻⁶ mol / 0.010 mol/L) * 10⁶ µL/L = 250 µL
-
-
Dissolution: Add the calculated volume (250 µL) of fresh, anhydrous DMSO to the vial.
-
Mixing: Vortex vigorously for 2 minutes. If full dissolution is not achieved, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C for a short period can also be applied, but monitor for any signs of degradation.[11]
-
Storage: Aliquot into single-use volumes and store at -80°C.[1]
Protocol 2: Diluting DMSO Stock into Aqueous Buffer (Anti-Precipitation Method)
-
Prepare Buffer: Warm your aqueous buffer or cell culture medium to its working temperature (e.g., 37°C).
-
Prepare Intermediate Dilution (Optional but Recommended): If making a very dilute final solution, first prepare an intermediate dilution of your high-concentration stock in pure DMSO.[11]
-
Perform Final Dilution: Add the DMSO stock solution drop-wise into the vortexing aqueous buffer. Crucially, always add the DMSO stock to the buffer, not the other way around. This ensures rapid dispersion.[11]
-
Mix Immediately: Continue to vortex or invert the tube vigorously for 30-60 seconds immediately after adding the DMSO stock.
-
Inspect and Use: Visually inspect for any signs of precipitation (cloudiness, particles). Use the freshly prepared solution immediately for your experiment.[2]
Protocol 3: Example Formulation for Improved Solubility (In Vitro)
This protocol creates a working solution with co-solvents, adapted from common formulation strategies.[2][12]
-
Prepare Stock: Start with a 25 mg/mL stock solution of ARV-766 in DMSO.
-
Add Co-solvent: In a sterile tube, add 400 µL of PEG300.
-
Add Drug: Add 50 µL of the 25 mg/mL DMSO stock to the PEG300. Vortex until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween® 80 to the mixture. Vortex until clear.
-
Add Aqueous Buffer: Add 500 µL of your final aqueous buffer (e.g., PBS or cell media) to bring the total volume to 1 mL. Vortex thoroughly.
-
Final Concentrations: This yields a 1.25 mg/mL solution of ARV-766 in a vehicle of 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% aqueous buffer. This solution can be further diluted in the final assay buffer.
Protocol 4: Kinetic Aqueous Solubility Assay (Nephelometry Principle)
This assay determines the concentration at which a compound begins to precipitate from an aqueous buffer when added from a DMSO stock, which is highly relevant for most in vitro experiments.[16][17]
-
Compound Plating: Prepare a serial dilution of ARV-766 in a 96-well plate using pure DMSO. Start from a high concentration (e.g., 10 mM).
-
Buffer Addition: Using a multichannel pipette, rapidly add a fixed volume of your target aqueous buffer (e.g., PBS, pH 7.4) to each well of the DMSO plate.
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C).
-
Measurement: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles (precipitate).
-
Data Analysis: The concentration at which the light scattering signal significantly increases above the background is defined as the kinetic solubility limit. This informs the maximum workable concentration for your experiments.
References
- 1. ARV-766 Datasheet DC Chemicals [dcchemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ARV-776 (Luxdegalutamide) | AR PROTAC | Probechem Biochemicals [probechem.com]
- 4. ARV-766 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. tandfonline.com [tandfonline.com]
- 6. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Luxdegalutamide | PROTAC protein degrader | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
- 17. researchgate.net [researchgate.net]
Luxdegalutamide (ARV-766) Technical Support Center: Investigating Potential Off-Target Effects
This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Luxdegalutamide (ARV-766). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical research and experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing unexpected phenotypes in our cell-based assays that do not seem to be related to androgen receptor (AR) degradation. What are the known or potential off-target effects of Luxdegalutamide?
A1: Luxdegalutamide is a highly potent and selective androgen receptor (AR) degrader.[1][2][3] However, like all small molecules, it has the potential for off-target interactions. Based on available preclinical data, the most characterized off-target effects are related to the induction of cytochrome P450 (CYP) enzymes.
-
CYP Enzyme Induction: In vitro studies using human hepatocytes have shown that Luxdegalutamide can induce the mRNA expression of CYP3A4 and CYP2C8.[2][4] It did not, however, induce CYP1A2, 2B6, or 2C9 mRNA.[2][4] This suggests a potential for drug-drug interactions if co-administered with substrates of CYP3A4 or CYP2C8.
-
E3 Ligase-Related Off-Targets: Luxdegalutamide utilizes the Cereblon (CRBN) E3 ligase to induce AR degradation.[5][6] PROTACs that recruit CRBN can sometimes lead to the degradation of other proteins, known as "off-target" degradation. While specific data for Luxdegalutamide is not publicly available, researchers should be aware of neosubstrates of CRBN, such as GSPT1, which have been observed with other CRBN-recruiting PROTACs.[5]
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify efficient AR degradation in your experimental system via Western Blot or proteomics to ensure the observed phenotype is not due to incomplete AR degradation.
-
Gene Expression Analysis: If you suspect off-target effects related to CYP induction, perform qPCR analysis on CYP3A4 and CYP2C8 in your model system after Luxdegalutamide treatment.
-
Proteomics Screen: To identify potential off-target degradation, a global proteomics study (e.g., mass spectrometry) comparing vehicle-treated vs. Luxdegalutamide-treated cells is the most comprehensive approach. Shorter treatment times are recommended to distinguish direct from indirect effects.
-
Use a Negative Control: A negative control compound, such as a diastereomer of Luxdegalutamide that does not bind to the E3 ligase but retains binding to AR, can help differentiate between AR-binding effects and degradation-dependent off-target effects.
Q2: Does Luxdegalutamide target the AR-V7 splice variant? We are working with a castration-resistant prostate cancer (CRPC) model that expresses AR-V7 and are not seeing the expected efficacy.
A2: The primary mechanism of Luxdegalutamide involves binding to the ligand-binding domain (LBD) of the androgen receptor.[1][7] The AR-V7 splice variant lacks this LBD, making it resistant to traditional AR antagonists. While Luxdegalutamide is effective against wild-type AR and AR mutants within the LBD (such as L702H, H875Y, and T878A),[1][3][4] its direct degradative activity against AR-V7 is not its primary reported mechanism. Some novel AR degraders are specifically designed to target AR-V7, but this has not been highlighted as a primary feature of Luxdegalutamide in the available literature. It is possible that by degrading full-length AR, Luxdegalutamide may indirectly affect AR-V7 signaling or heterodimer formation, though this is speculative.
Troubleshooting Steps:
-
Characterize Your Model: Confirm the relative expression levels of full-length AR and AR-V7 in your cell model. High levels of AR-V7 relative to full-length AR may explain limited efficacy.
-
Assess Degradation of Full-Length AR: In your AR-V7 expressing model, confirm that Luxdegalutamide is still effectively degrading the full-length AR.
-
Consider Combination Therapy: In models with high AR-V7 expression, consider combining Luxdegalutamide with agents known to target AR-V7 or its downstream signaling pathways.
Q3: We are planning in vivo studies. Are there any known pharmacokinetic (PK) or drug-drug interaction (DDI) liabilities we should be aware of?
A3: Luxdegalutamide is orally bioavailable and has been shown to robustly degrade AR in vivo.[2][8] The primary concern for DDIs stems from its potential to induce CYP enzymes.
-
CYP Induction: As noted in Q1, Luxdegalutamide induces CYP3A4 and CYP2C8 in vitro.[2][4] If your in vivo model involves co-administration of other drugs, be mindful of those metabolized by these enzymes, as their clearance may be accelerated.
-
Transporter Inhibition: In vitro studies showed that Luxdegalutamide did not inhibit major uptake transporters, with the exception of MATE1, for which an IC50 value of 3.05 μM was reported.[2]
Experimental Design Recommendations:
-
When designing in vivo studies with co-administered therapies, it is advisable to conduct a preliminary PK study to determine if Luxdegalutamide alters the exposure of the other agent.
-
Monitor for any unexpected changes in the efficacy or toxicity of co-administered drugs that are known CYP3A4 or CYP2C8 substrates.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the activity and potential off-target effects of Luxdegalutamide.
Table 1: In Vitro Potency and In Vivo Degradation
| Parameter | Value | Cell Line/Model | Source |
| DC50 (AR Degradation) | <1 nM | VCaP (Wild-Type AR) | [2][8] |
| Maximum Degradation (Dmax) | >90% | In Vivo Xenograft Models | [2][8] |
Table 2: Summary of In Vitro CYP Enzyme and Transporter Interaction Studies
| Target | Effect | Concentration Range | Notes | Source |
| CYP1A2, CYP2B6, CYP2C9 | No mRNA Induction | 0.03 - 30 µM | [2][4] | |
| CYP3A4 | mRNA Induction | 0.03 - 30 µM | Maximal 2.5-8.8-fold induction | [2] |
| CYP2C8 | mRNA Induction | 0.03 - 30 µM | Maximal 3.1-fold induction in one of three lots | [2] |
| Major CYP Isoforms | No Direct or Time-Dependent Inhibition | 0.2 - 15 µM | [2] | |
| MATE1 Transporter | Inhibition | IC50 = 3.05 µM | [2] |
Experimental Protocols
1. General Protocol for Assessing Off-Target Protein Degradation via Western Blot
This protocol provides a general framework for screening for the degradation of a suspected off-target protein.
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of Luxdegalutamide (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody against the suspected off-target protein. Also, probe for AR (as a positive control for degradation) and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. Quantify band intensity to determine changes in protein levels relative to the vehicle control.
2. Protocol for In Vitro CYP mRNA Induction Assay in Human Hepatocytes
This protocol is based on standard industry practices for evaluating CYP induction potential.
-
Hepatocyte Culture: Plate cryopreserved primary human hepatocytes from at least three different donors in a collagen-coated plate format. Allow cells to form a monolayer.
-
Compound Treatment: Treat hepatocytes with Luxdegalutamide at various concentrations (e.g., 0.1x to 100x the expected clinical plasma concentration), a vehicle control, and positive controls (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4) for 48-72 hours. Replace media with fresh compound daily.
-
RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for CYP1A2, CYP2B6, CYP3A4, CYP2C8, CYP2C9, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the fold change in mRNA expression for each target gene relative to the vehicle control using the ΔΔCt method. A significant increase (e.g., >2-fold) that is concentration-dependent indicates induction.
Visualizations
Caption: Mechanism of action for Luxdegalutamide-induced AR degradation.
Caption: Troubleshooting workflow for investigating unexpected experimental results.
References
- 1. Luxdegalutamide - Wikipedia [en.wikipedia.org]
- 2. Luxdegalutamide (ARV766) | Androgen Receptor | 2750830-09-0 | Invivochem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. luxdegalutamide [INN] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. researchgate.net [researchgate.net]
how to minimize TRC-766 toxicity in animal studies
Technical Support Center: TRC-766 Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to minimize toxicity associated with this compound in preclinical animal studies. Given that "this compound" is identified as a negative control for RTC-5 and binds to protein phosphatase 2A (PP2A) without activating it, this guide will operate under a hypothetical scenario where a structurally related, active compound (referred to as "this compound-Active") is being tested and exhibits toxicities characteristic of kinase inhibitors.[1][2][3] This approach allows for a practical and informative resource based on established principles of managing drug-induced toxicities.[4][5]
Another compound, ARV-766, is an androgen receptor (AR)-degrading PROTAC designed for metastatic castration-resistant prostate cancer, which is distinct from the PP2A-binding this compound.[6]
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target and off-target toxicities for a compound like this compound-Active in animal studies?
A1: On-target toxicities arise from the exaggerated pharmacological effect of the drug, while off-target effects result from the modulation of other cellular targets.[7] For kinase inhibitors, common on-target toxicities can include dermatological issues (rash), gastrointestinal problems (diarrhea, mucositis), and metabolic changes (hyperglycemia).[5] Off-target toxicities are compound-specific but can involve cardiovascular effects (hypertension, QT prolongation), hematological changes (cytopenias), or hepatotoxicity (elevated liver enzymes).[8][9][10]
Q2: How can I establish a maximum tolerated dose (MTD) for this compound-Active in my mouse model?
A2: Establishing the MTD involves a dose escalation study. Start with a low dose, based on in vitro efficacy data, and escalate in subsequent cohorts of animals.[11] Monitor animals daily for clinical signs of toxicity, body weight changes, and feed/water intake.[12][13] The MTD is typically defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of distress. Acute toxicity studies, assessing the effects of a single dose, can help determine the lethal dose (LD50) and guide dosage for longer-term studies.[14]
Q3: My animals are experiencing rapid weight loss. What are the immediate steps?
A3:
-
Confirm Dosing: Double-check all dose calculations and administration procedures to rule out an overdose.
-
Dose Interruption/Reduction: Immediately pause dosing or reduce the dose for the affected cohort. The primary management for toxicities from kinase inhibitors is often dose holding and, if necessary, dose reduction.[5]
-
Supportive Care: Provide nutritional support (e.g., wet mash, palatable supplements) and ensure easy access to food and water.
-
Monitor Vitals: Continue daily monitoring of body weight, clinical signs, and hydration status.
-
Necropsy: If an animal is euthanized due to reaching humane endpoints, perform a full necropsy and histopathology to identify target organs of toxicity.[14]
Q4: How should I manage treatment-related skin rash and mucositis?
A4: Skin rash and mucositis are common with certain classes of kinase inhibitors.[5]
-
Preventive Measures: For skin rash, moisturizing the skin twice daily and minimizing sun exposure can be beneficial.[5] For mucositis, ensuring good oral hygiene is a key preventive step.[5]
-
Management: For mild to moderate cases, continue treatment while providing supportive care. For severe (Grade 3 or higher) toxicities, a dose interruption is recommended until the symptoms improve, followed by restarting at a reduced dose.[5]
Troubleshooting Guides & Experimental Protocols
Issue 1: Managing Suspected Hepatotoxicity
If you observe elevated liver enzymes (ALT, AST) or signs of liver distress, follow this protocol.
Protocol: Monitoring and Managing Hepatotoxicity
-
Baseline Measurement: Before starting the study, collect blood samples to establish baseline levels of ALT, AST, and bilirubin for all animals.
-
Routine Monitoring: Collect blood samples weekly (or more frequently if toxicity is expected) via tail vein or submandibular bleeding.[12]
-
Data Analysis: Compare on-treatment values to baseline and control group levels.
-
Action Thresholds:
-
Mild Elevation (1.5-3x Upper Limit of Normal - ULN): Continue dosing but increase monitoring frequency to twice weekly.
-
Moderate Elevation (3-5x ULN): Consider a dose reduction of 25-50%.
-
Severe Elevation (>5x ULN): Immediately interrupt dosing. Do not restart until levels return to baseline or Grade 1. Resume at a reduced dose.
-
-
Histopathology: At the end of the study, or if an animal is euthanized, collect the liver for histopathological examination to assess for tissue damage.[14]
Quantitative Data Summary: Hepatotoxicity Action Plan
| Toxicity Grade | ALT/AST Levels (vs. ULN) | Recommended Action |
| Grade 1 (Mild) | 1.5 - 3.0 x ULN | Continue treatment; increase monitoring frequency. |
| Grade 2 (Moderate) | >3.0 - 5.0 x ULN | Consider 25-50% dose reduction. |
| Grade 3 (Severe) | >5.0 - 20.0 x ULN | Interrupt dosing until recovery; restart at reduced dose. |
| Grade 4 (Life-threatening) | >20.0 x ULN | Permanently discontinue treatment. |
Issue 2: Managing Suspected Cardiotoxicity
Cardiotoxicity is a known risk with some kinase inhibitors and can manifest as hypertension or QT prolongation.[8][15]
Protocol: Basic Cardiovascular Monitoring in Rodents
-
Baseline Assessment: Before initiating treatment, measure baseline blood pressure using a non-invasive tail-cuff system and record a baseline electrocardiogram (ECG) to determine the QTc interval.[15]
-
On-Study Monitoring:
-
Measure blood pressure and heart rate weekly.
-
Perform ECG recordings at peak plasma concentration (Tmax) of the drug, if known, and at the end of the study.
-
-
Action Thresholds for Hypertension:
-
Target: Maintain systolic blood pressure (SBP) <140 mmHg.[15]
-
Intervention: If SBP consistently exceeds 150-160 mmHg, consider a dose reduction.
-
-
Action Thresholds for QT Prolongation:
-
Concern: A QTc increase of >60 ms from baseline is considered significant.
-
Intervention: If QTc is ≥500 ms, interrupt dosing and repeat the ECG daily until resolved.[15]
-
-
Terminal Endpoint: At necropsy, collect heart tissue for histopathological analysis to look for signs of myocardial damage.
Quantitative Data Summary: Cardiotoxicity Action Plan
| Parameter | Observation | Recommended Action |
| Blood Pressure | SBP > 150 mmHg (sustained) | Consider dose reduction. |
| QTc Interval | Increase > 60 ms from baseline | Increase monitoring; evaluate for contributing factors. |
| QTc Interval | ≥ 500 ms | Interrupt dosing; daily ECG until resolution.[15] |
Visualizations and Workflows
Signaling Pathway and Toxicity
The following diagram illustrates a hypothetical signaling pathway inhibited by this compound-Active and how on-target and off-target effects can lead to toxicity.
Caption: On-target vs. Off-target Toxicity Pathways for this compound-Active.
Experimental Workflow
This diagram outlines the standard workflow for an in vivo toxicity study.
Caption: Standard Workflow for an In Vivo Rodent Toxicity Study.
Logical Decision Making
This decision tree provides a logical framework for dose adjustments based on observed toxicity.
Caption: Decision Tree for Dose Modification Based on Toxicity Grade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archive.cancerworld.net [archive.cancerworld.net]
- 6. ARV-766 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical management of toxicities associated with tyrosine kinase inhibitors in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. mdpi.com [mdpi.com]
- 14. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 15. dailynews.ascopubs.org [dailynews.ascopubs.org]
Technical Support Center: Improving the Oral Bioavailability of ARV-766 Formulations
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the oral bioavailability of ARV-766, a Proteolysis Targeting Chimera (PROTAC) androgen receptor (AR) degrader.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is ARV-766 and why is oral bioavailability a concern?
A1: ARV-766 is an orally bioavailable PROTAC designed to degrade the androgen receptor (AR), including wild-type and mutated versions that confer resistance in metastatic castration-resistant prostate cancer (mCRPC).[1][3][4][5] Like many PROTACs, ARV-766 is a large molecule with physicochemical properties (e.g., high molecular weight, poor solubility) that can limit its absorption after oral administration.[6] Ensuring adequate oral bioavailability is critical for achieving therapeutic concentrations and maximizing its efficacy.[7]
Q2: What are the primary barriers to achieving high oral bioavailability for molecules like ARV-766?
A2: The primary barriers are typically multifactorial and stem from the inherent properties of PROTACs:
-
Low Aqueous Solubility: A significant portion of new drug candidates, especially complex molecules, are poorly soluble in water.[8][9][10] This limits the dissolution rate in gastrointestinal fluids, a prerequisite for absorption.[7]
-
Poor Membrane Permeability: The large size and polarity of PROTACs can hinder their ability to pass through the lipid bilayers of intestinal epithelial cells.[6][11] Preclinical data indicates that ARV-766 has low permeability in Caco-2 cell monolayers.[12]
-
First-Pass Metabolism: After absorption, the drug passes through the liver, where it can be extensively metabolized before reaching systemic circulation, reducing the amount of active drug available.[6][7]
-
Efflux Transporters: Proteins in the intestinal wall can actively pump the drug back into the gut lumen, limiting net absorption.[7]
Q3: What are the main formulation strategies to improve the oral bioavailability of poorly soluble drugs like ARV-766?
A3: Several advanced formulation strategies can be employed:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its solubility and dissolution rate.[8][9] This is a common and effective method for poorly soluble drugs.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) solubilize the drug in a mix of oils, surfactants, and co-solvents.[8][10][13] These formulations form fine emulsions or microemulsions upon contact with gastrointestinal fluids, enhancing absorption.
-
Particle Size Reduction (Nanonization): Reducing the drug's particle size to the nanometer range increases the surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[13][14]
-
Prodrugs: Modifying the ARV-766 molecule to create a more absorbable "prodrug" that converts to the active form in vivo is another potential strategy.[6][11][15]
Signaling Pathway and Development Workflow
To provide context, the following diagrams illustrate the mechanism of action of ARV-766 and a general workflow for developing an oral formulation.
References
- 1. Facebook [cancer.gov]
- 2. ARV-766 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ARV-766 Datasheet DC Chemicals [dcchemicals.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. ascopubs.org [ascopubs.org]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 15. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
dealing with conflicting results in ARV-766 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARV-766. Our goal is to help you navigate and resolve conflicting or unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is ARV-766 and how does it work?
ARV-766 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target the androgen receptor (AR) for degradation.[1][2] It is a heterobifunctional molecule that simultaneously binds to the AR and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[1][2] This mechanism of action makes it a promising therapeutic for prostate cancer, including castration-resistant prostate cancer (CRPC), by eliminating the AR protein rather than just inhibiting it.[2][3]
Q2: In which cell lines has ARV-766 shown preclinical efficacy?
ARV-766 has demonstrated potent and robust degradation of the androgen receptor in various prostate cancer cell lines, most notably in LNCaP and VCaP cells.[4] These cell lines are standard models for prostate cancer research, with VCaP cells expressing wild-type AR and LNCaP cells harboring a T878A mutation in the AR ligand-binding domain.
Q3: What are the expected DC50 and Dmax values for ARV-766 in preclinical models?
In preclinical studies, ARV-766 has shown low nanomolar to sub-nanomolar DC50 (half-maximal degradation concentration) values and high Dmax (maximum degradation) percentages. These values indicate its high potency and efficacy in degrading the androgen receptor.
| Cell Line | ARV-766 DC50 | ARV-766 Dmax | Reference |
| LNCaP | <1.3 nM | >91% | [4] |
| VCaP | <1 nM | >94% | [1][2][3][4] |
Q4: What is the "hook effect" and how can it affect my ARV-766 experiments?
Troubleshooting Guides
This section addresses specific issues you might encounter during your ARV-766 experiments.
Problem 1: Inconsistent or No Androgen Receptor (AR) Degradation
Possible Causes & Solutions
| Potential Cause | Recommended Action |
| Suboptimal ARV-766 Concentration | Perform a dose-response experiment with a wide range of ARV-766 concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for AR degradation and to rule out the "hook effect." |
| Incorrect Incubation Time | Optimize the incubation time. A time course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended to determine the point of maximal AR degradation. |
| Cell Line Issues | Ensure the prostate cancer cell lines (e.g., LNCaP, VCaP) are from a reliable source and have been recently authenticated. Passage number can affect experimental outcomes; use cells within a consistent and low passage number range. |
| ARV-766 Stability | ARV-766 is an orally bioavailable compound, suggesting reasonable stability.[1][2] However, improper storage or handling can lead to degradation. Store the compound as recommended by the supplier and prepare fresh solutions for each experiment. |
| Western Blotting Issues | Verify the specificity and sensitivity of your primary antibody for the androgen receptor. Ensure complete protein transfer and use appropriate loading controls (e.g., GAPDH, β-actin) to normalize your results. |
Problem 2: High Variability in Cell Viability Assay Results
Possible Causes & Solutions
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a uniform cell number is seeded in each well. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before seeding. |
| Edge Effects in Microplates | Edge effects can lead to uneven cell growth. To minimize this, avoid using the outer wells of the microplate or fill them with sterile PBS or media. |
| Reagent and Compound Preparation | Prepare fresh dilutions of ARV-766 for each experiment from a concentrated stock solution. Ensure all other reagents for the viability assay are within their expiration dates and properly prepared. |
| Assay Incubation Time | The incubation time for the viability assay should be optimized. A time-course experiment can help determine the optimal endpoint for detecting changes in cell viability in response to ARV-766. |
| Choice of Viability Assay | The choice of assay (e.g., MTT, MTS, CellTiter-Glo®) can influence results. Ensure the chosen assay is compatible with your cell line and experimental conditions. Consider potential interference of ARV-766 with the assay chemistry. |
Experimental Protocols
Protocol 1: Western Blotting for Androgen Receptor Degradation
This protocol provides a general workflow for assessing AR degradation in prostate cancer cell lines treated with ARV-766.
Methodology:
-
Cell Seeding: Seed LNCaP or VCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
ARV-766 Treatment: The following day, treat the cells with a range of ARV-766 concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO) for the desired incubation time (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the androgen receptor overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR band intensity to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol outlines a method for assessing the effect of ARV-766 on the viability of prostate cancer cells.
Methodology:
-
Cell Seeding: Seed LNCaP or VCaP cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
ARV-766 Treatment: After 24 hours, treat the cells with a serial dilution of ARV-766 or a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTS/MTT Assay:
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using an MTT assay, add the solubilizing agent.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance and normalize the results to the vehicle-treated control wells. Plot the cell viability against the log of the ARV-766 concentration to determine the IC50 value.
Visualizations
Androgen Receptor Signaling Pathway and ARV-766 Mechanism of Action
Caption: AR signaling and ARV-766's mechanism of action.
Troubleshooting Workflow for Inconsistent AR Degradation
Caption: A stepwise guide to troubleshooting AR degradation experiments.
References
why is TRC-766 not working in my cell line
This technical support guide is designed for researchers, scientists, and drug development professionals to address questions and troubleshoot issues related to the use of TRC-766 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on cells?
A1: this compound is a chemical compound designed to serve as a negative control for a class of molecules known as Small Molecule Activators of Protein Phosphatase 2A (SMAPs), such as RTC-5 and other SMAP variants.[1][2] By design, this compound is biologically inactive. While it is structurally similar to active SMAPs and can bind to the Protein Phosphatase 2A (PP2A) scaffold, it lacks a key chemical feature necessary to activate the enzyme.[1][2] Therefore, this compound is not expected to have any significant effect on cell viability, proliferation, or signaling pathways on its own.[1]
Q2: Why is this compound used in experiments if it is inactive?
A2: this compound is a crucial experimental tool used to ensure that the observed effects of active PP2A activators (like SMAPs) are specific to their intended mechanism of action. By comparing the results from cells treated with an active SMAP to cells treated with this compound, researchers can confirm that the cellular response is not due to off-target effects of the chemical scaffold or the solvent used to dissolve the compounds.
Q3: What is the mechanism of action of the active compounds that this compound is a control for?
A3: Active SMAPs bind to the scaffolding Aα subunit of the PP2A holoenzyme, inducing a conformational change that activates the phosphatase.[1][3] PP2A is a critical tumor suppressor that negatively regulates numerous oncogenic signaling pathways, including those involving Akt, Erk, and MYC, by dephosphorylating key proteins in these cascades.[1][4] By activating PP2A, SMAPs can lead to decreased cell viability, inhibition of cell survival, and induction of apoptosis in cancer cell lines.[1][5]
Troubleshooting Guide: Why is this compound "Not Working"?
The most common reason for this compound "not working" is a misunderstanding of its intended purpose as an inactive negative control. However, if you are experiencing unexpected results, this guide will help you troubleshoot potential issues.
Scenario 1: You are using this compound as a negative control and are not seeing any effect.
This is the expected outcome . As a negative control, this compound should have minimal to no effect on your cells.[1] If your active SMAP compound is showing the expected biological activity (e.g., decreased cell viability) while this compound shows none, your experiment is likely working as intended.
Scenario 2: You were expecting this compound to have a biological effect.
This indicates a possible misunderstanding of the compound's function.
-
Action: Confirm the identity of your compound. It is possible you intended to use an active PP2A activator. Verify the name and catalog number of the compound you are using.
-
Review Literature: Consult the product datasheet and relevant publications to understand the described activity of this compound.[1][2]
Scenario 3: You are observing an unexpected biological effect with this compound (e.g., cytotoxicity).
If the supposedly inactive this compound is causing a cellular response, it is important to investigate potential experimental artifacts.
| Potential Cause | Troubleshooting Steps |
| Compound Integrity/Purity | - Ensure the compound has been stored correctly (-20°C or -80°C as recommended) to prevent degradation. - If possible, verify the purity and identity of the compound through analytical methods. |
| Solvent Toxicity | - High concentrations of solvents like DMSO can be toxic to cells. - Action: Run a "vehicle-only" control with the same concentration of solvent used to dissolve this compound. Determine the maximum non-toxic solvent concentration for your specific cell line. For many cell lines, DMSO concentrations should be kept at or below 0.5%. |
| Cell Line Contamination | - Mycoplasma or other microbial contamination can alter cellular responses and cause unexpected cytotoxicity. - Action: Test your cell line for mycoplasma contamination using a PCR-based kit. Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling. |
| Incorrect Concentration | - A calculation error may have resulted in a much higher concentration of this compound than intended. - Action: Double-check all calculations for preparing stock solutions and final dilutions. |
| Assay-Specific Artifacts | - The compound may interfere with the assay itself (e.g., autofluorescence in a fluorescence-based assay). - Action: Run controls without cells to check for any direct interaction between the compound and your assay reagents. |
Visualizing the Mechanism of Action
To clarify the role of this compound, it is helpful to visualize the signaling pathway of active PP2A activators.
Caption: Mechanism of PP2A activation by SMAPs vs. inactive binding by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically provided as a lyophilized powder. To prepare a stock solution (e.g., 10 mM), dissolve the compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).
-
Solubility: Ensure the compound is fully dissolved. Gentle warming or vortexing may be required.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light, as recommended by the supplier.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cell line of choice in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of your active SMAP compound and this compound in complete cell culture medium. Also, prepare a vehicle control containing the same final concentration of DMSO as your highest compound concentration.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the compounds, this compound, or the vehicle control. Include a "medium only" control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each treatment condition.
Troubleshooting Workflow
If you encounter unexpected results, follow this logical progression to identify the issue.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of tumor suppressor protein PP2A inhibits KRAS-driven tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing ARV-766 Efficacy in Resistant Tumors
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of ARV-766, a Proteolysis Targeting Chimera (PROTAC®) androgen receptor (AR) degrader, particularly in the context of resistant tumors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research endeavors.
Troubleshooting Guide: Addressing Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your in vitro and in vivo experiments with ARV-766.
Question 1: We are observing decreased or no degradation of the androgen receptor (AR) with ARV-766 treatment in our cell line. What are the potential causes and how can we troubleshoot this?
Answer:
Several factors can contribute to a lack of AR degradation. Follow this troubleshooting workflow to identify and resolve the issue:
-
Confirm Target and E3 Ligase Presence:
-
Action: Verify the expression of both full-length AR and Cereblon (CRBN), the E3 ligase recruited by ARV-766, in your cell line using Western blotting.
-
Rationale: ARV-766 requires both the target protein (AR) and the E3 ligase (CRBN) to be present to mediate degradation. Cell lines with low or absent expression of either will not respond effectively.
-
-
Assess ARV-766 Integrity and Cellular Permeability:
-
Action: Confirm the stability and purity of your ARV-766 compound. To assess cell permeability and target engagement, perform a NanoBRET™ Target Engagement assay.
-
Rationale: Compound degradation or poor cell permeability will prevent ARV-766 from reaching its intracellular target.
-
-
Optimize Treatment Conditions:
-
Action: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of ARV-766 treatment for your specific cell line. Preclinical data shows ARV-766 has a half-maximal degradation concentration (DC50) of <1 nM in VCaP cells.[1]
-
Rationale: The degradation kinetics can vary between cell lines. Insufficient concentration or treatment time may not be enough to induce significant degradation. Be aware of the "hook effect," where excessively high concentrations of a PROTAC can inhibit ternary complex formation and reduce degradation.
-
-
Investigate Ternary Complex Formation:
-
Action: Perform a co-immunoprecipitation (co-IP) experiment to determine if ARV-766 is successfully forming the AR-ARV-766-CRBN ternary complex.
-
Rationale: The formation of this ternary complex is essential for the ubiquitination and subsequent degradation of AR.
-
-
Check for Resistance Mechanisms:
-
Action:
-
Sequence the AR and CRBN genes in your cell line to check for mutations that may interfere with ARV-766 binding or E3 ligase function.
-
Assess the expression of drug efflux pumps, such as Multidrug Resistance Protein 1 (MDR1/ABCB1), using qPCR or Western blotting.
-
-
Rationale: Mutations in the AR ligand-binding domain or in CRBN can prevent PROTAC binding and function. Overexpression of MDR1 can lead to the efflux of ARV-766 from the cell, reducing its intracellular concentration and efficacy.[2][3][4]
-
Question 2: Our tumor xenograft model is showing a suboptimal response to ARV-766 treatment. How can we improve in vivo efficacy?
Answer:
In vivo studies present additional complexities. Consider the following factors:
-
Pharmacokinetics and Dosing Regimen:
-
Action: Conduct a pharmacokinetic (PK) study to determine the bioavailability, half-life, and tumor accumulation of ARV-766 in your model. Optimize the dosing regimen (dose and frequency) based on the PK data. In preclinical mouse models, ARV-766 has shown dose-dependent tumor growth inhibition at 1, 3, and 10 mg/kg/day.[1]
-
Rationale: Inadequate drug exposure at the tumor site is a common reason for poor in vivo efficacy.
-
-
Tumor Microenvironment:
-
Action: Analyze the tumor microenvironment for factors that could impede ARV-766 activity, such as high levels of androgens or expression of drug efflux pumps in the tumor cells.
-
Rationale: The tumor microenvironment can influence drug efficacy. High local androgen levels might compete with ARV-766 for AR binding, although preclinical data suggests ARV-766 is effective even in high androgen concentrations.[5]
-
-
Combination Therapy:
-
Action: Consider combination therapies to enhance the anti-tumor effect of ARV-766. Preclinical and clinical data suggest potential synergy with abiraterone.[6] Other potential combinations to explore based on prostate cancer biology include PI3K inhibitors or PARP inhibitors.
-
Rationale: Targeting multiple signaling pathways can overcome compensatory mechanisms and enhance tumor cell killing.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ARV-766?
A1: ARV-766 is a PROTAC that functions as an Androgen Receptor (AR) degrader. It is a heterobifunctional molecule with one end that binds to the AR and the other end that binds to the E3 ubiquitin ligase, Cereblon (CRBN). This binding brings the AR and CRBN into close proximity, leading to the ubiquitination of the AR and its subsequent degradation by the proteasome. This degradation removes the AR protein from the cell, thereby inhibiting AR signaling.[1][6]
Q2: Which forms of the Androgen Receptor does ARV-766 target?
A2: ARV-766 is designed to degrade both wild-type AR and clinically relevant AR mutants that are associated with resistance to conventional AR inhibitors. This includes mutations in the ligand-binding domain (LBD) such as L702H, H875Y, and T878A.[7][8] Its ability to degrade these mutant forms makes it a promising therapeutic for patients who have developed resistance to drugs like enzalutamide and abiraterone.
Q3: What are the known mechanisms of resistance to ARV-766 and other PROTACs?
A3: Resistance to PROTACs, including potentially ARV-766, can arise through several mechanisms:
-
Target Protein Alterations: Mutations in the AR that prevent ARV-766 binding.
-
E3 Ligase Complex Mutations: Mutations or downregulation of components of the CRBN E3 ligase complex can impair its function.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can actively pump PROTACs out of the cell, reducing their intracellular concentration.[2][3][4]
Q4: What are some promising combination strategies to enhance ARV-766 efficacy?
A4:
-
With Abiraterone: There is a strong rationale for combining ARV-766 with abiraterone, an androgen synthesis inhibitor. This combination is being explored in clinical trials (NCT05067140).[6] The theoretical synergy stems from targeting both AR protein levels (ARV-766) and androgen ligand production (abiraterone).
-
With PI3K/AKT Pathway Inhibitors: Cross-talk between the AR and PI3K/AKT signaling pathways is a known mechanism of resistance in prostate cancer. Co-targeting both pathways may lead to synergistic anti-tumor effects.
-
With MDR1 Inhibitors: In tumors with high MDR1 expression, co-administration of an MDR1 inhibitor could increase the intracellular concentration of ARV-766 and enhance its efficacy.[2][3]
Quantitative Data Summary
Table 1: Preclinical Efficacy of ARV-766 in Prostate Cancer Cell Lines
| Cell Line | AR Status | ARV-766 DC50 | ARV-766 Dmax | Reference |
| VCaP | Wild-type, Amplified | <1 nM | >94% | [1] |
| LNCaP | T878A mutant | <1.3 nM | >91% | Preclinical data from Arvinas |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: Clinical Activity of ARV-766 in Metastatic Castration-Resistant Prostate Cancer (mCRPC) Patients with AR LBD Mutations (Phase 1/2 Study - NCT05067140)
| Efficacy Endpoint | Patient Population | Result | Reference |
| PSA50 Response Rate | Evaluable patients with AR LBD mutations (n=47) | 43% | [7] |
| PSA Decline ≥30% | Evaluable patients with AR LBD mutations (n=47) | 51% | [9] |
| Objective Response Rate (Soft Tissue Lesions) | Evaluable patients with AR LBD mutations (n=20) | 30% (unconfirmed) | [9] |
PSA50: ≥50% decline in Prostate-Specific Antigen from baseline.
Experimental Protocols
Protocol 1: Western Blot for AR Degradation
This protocol allows for the quantification of AR protein levels following ARV-766 treatment.
-
Cell Culture and Treatment:
-
Plate prostate cancer cells (e.g., VCaP, LNCaP) in 6-well plates and allow them to adhere.
-
Treat cells with a range of ARV-766 concentrations (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against AR (and a loading control, e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize AR band intensity to the loading control.
-
Calculate the percentage of AR degradation relative to the vehicle control.
-
Protocol 2: NanoBRET™ Target Engagement Assay
This assay measures the binding of ARV-766 to AR in live cells.
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a vector expressing an AR-NanoLuc® fusion protein.
-
Plate the transfected cells in a 96-well plate.
-
-
Assay Procedure:
-
Add the NanoBRET™ tracer and ARV-766 at various concentrations to the cells.
-
Incubate to allow for compound entry and binding.
-
Add the NanoBRET™ substrate and measure the BRET signal using a luminometer.
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
A decrease in the BRET ratio with increasing concentrations of ARV-766 indicates target engagement.
-
Calculate the IC50 value from the dose-response curve.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol determines if ARV-766 induces the formation of the AR-ARV-766-CRBN complex.
-
Cell Treatment and Lysis:
-
Treat cells expressing AR and CRBN with ARV-766 or vehicle control.
-
Lyse cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against AR (or CRBN) conjugated to magnetic beads.
-
Wash the beads to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against AR and CRBN.
-
-
Data Analysis:
-
An increase in the co-immunoprecipitated CRBN when pulling down AR (or vice versa) in the presence of ARV-766 indicates the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of action of ARV-766.
Caption: Troubleshooting workflow for reduced ARV-766 efficacy.
Caption: Potential combination strategies with ARV-766.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. urologytimes.com [urologytimes.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. onclive.com [onclive.com]
Technical Support Center: TRC-766 (Luxdegalutamide) In Vivo Studies
This guide is intended for researchers, scientists, and drug development professionals utilizing the PROTAC® androgen receptor (AR) degrader TRC-766 (Luxdegalutamide) in preclinical in vivo models. It provides troubleshooting advice and frequently asked questions (FAQs) to help manage unexpected side effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC) designed to target the androgen receptor (AR).[1][2] It is a heterobifunctional molecule that links an AR-binding domain to a ligand for an E3 ubiquitin ligase.[3] This dual binding creates a ternary complex between the AR and the E3 ligase, triggering the ubiquitination of the AR and its subsequent degradation by the proteasome.[3][4] This event-driven mechanism differs from traditional inhibitors that simply block the receptor's function.[4]
Q2: What are the expected, on-target effects of this compound in vivo?
A2: In preclinical models of prostate cancer, this compound is expected to cause robust degradation of both wild-type and mutated androgen receptors.[2][5] This leads to the suppression of tumor growth.[4] Researchers should expect to see significant reductions in AR protein levels in tumor tissue and a corresponding decrease in prostate-specific antigen (PSA) levels.
Q3: An unexpected inflammatory response is observed at the tumor site. What could be the cause?
A3: While this compound is designed for targeted degradation, the rapid clearance of a key protein like AR can sometimes trigger secondary cellular stress and inflammatory responses. The influx of immune cells may be a consequence of tumor cell death. It is crucial to differentiate this from a systemic inflammatory reaction.
Q4: We are observing significant weight loss in our animal models that doesn't correlate with tumor regression. What are the potential causes and how can we manage it?
A4: Significant weight loss unrelated to tumor burden can indicate off-target toxicity or poor tolerability of the formulation. Potential causes include gastrointestinal distress, metabolic changes, or general malaise. Management strategies include providing highly palatable, nutrient-dense food, daily monitoring of body weight and condition, and considering a dose reduction or modification of the vehicle formulation.[6]
Troubleshooting Guide for Unexpected Side Effects
Issue 1: Severe Dermatological Reactions (Rash, Alopecia)
Researchers may observe unexpected skin reactions beyond mild irritation. This could manifest as a severe, spreading rash or significant hair loss in the animal model.
-
Possible Cause: While some tyrosine kinase inhibitors are known to cause rashes, a severe reaction to a PROTAC could indicate an off-target effect on epidermal growth factor receptors or other kinases, or a potential hypersensitivity to the compound or its formulation vehicle.[7][8]
-
Troubleshooting Steps:
-
Isolate the Cause: First, run a vehicle-only control group to rule out the formulation as the primary cause.
-
Dose De-escalation: Determine if the effect is dose-dependent by initiating a dose-reduction study.[9][10]
-
Supportive Care: Implement supportive care measures such as providing softer bedding to reduce irritation.
-
Histopathology: Collect skin samples for histopathological analysis to understand the underlying cellular changes.
-
Issue 2: Unexpected Neurological Symptoms (e.g., Ataxia, Lethargy)
The sudden onset of neurological symptoms is a significant adverse event that requires immediate attention.
-
Possible Cause: This could be due to off-target effects on the central nervous system (CNS) or unforeseen accumulation of the compound in neural tissues. While not a typical side effect for this class of drugs, the unique structure of PROTACs may lead to different distribution profiles.
-
Troubleshooting Steps:
-
Immediate Welfare Assessment: Prioritize animal welfare. If symptoms are severe, consider humane endpoints.
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic (PK) study focusing on brain and spinal cord tissue to determine if the compound crosses the blood-brain barrier and accumulates to toxic levels.
-
Dose & Formulation Review: Evaluate if a lower dose or a different formulation could mitigate these effects without compromising efficacy.[11]
-
Quantitative Data Summary
The following tables present hypothetical data to guide researchers in establishing dose-response relationships for both efficacy and toxicity.
Table 1: Dose-Response Relationship of this compound on Tumor Growth and Body Weight
| Dose Group (mg/kg, daily) | Mean Tumor Volume Change (%) | Mean Body Weight Change (%) | Incidence of Severe Rash (%) |
| Vehicle Control | +150% | +5% | 0% |
| 10 mg/kg | -45% | -2% | 5% |
| 30 mg/kg | -85% | -8% | 20% |
| 100 mg/kg | -90% | -18% | 55% |
Table 2: Management Strategies for Severe Rash at 30 mg/kg Dose
| Management Strategy | Rash Severity Score (Mean) | Impact on Anti-Tumor Efficacy |
| No Intervention | 4.5 | None |
| Dose Reduction to 15 mg/kg | 2.1 | Moderate reduction in efficacy |
| Alternate Day Dosing (30 mg/kg) | 2.8 | Minor reduction in efficacy |
| Topical Hydrocortisone (1%) | 3.5 | None |
Experimental Protocols
Protocol 1: Monitoring and Grading Dermatological Toxicity
-
Observation: Perform daily visual inspections of the skin and fur of each animal.
-
Scoring: Use a 5-point grading scale for both rash and alopecia.
-
Grade 0: Normal skin and fur.
-
Grade 1: Mild erythema or localized hair loss (<10% body surface).
-
Grade 2: Moderate erythema with papules, or hair loss covering 10-30% of the body.
-
Grade 3: Severe erythema, pustules, or ulceration; hair loss covering >30%.
-
Grade 4: Life-threatening skin condition.
-
-
Documentation: Photograph affected areas at consistent intervals to track progression or regression.
-
Biopsy: At the study endpoint, or if an animal reaches a humane endpoint due to skin toxicity, collect a 4mm punch biopsy from an affected area and an unaffected area for histopathology.
Visualizations
Signaling Pathway and Drug Mechanism
Caption: Mechanism of action for this compound PROTAC.
Experimental Workflow for Investigating Toxicity
Caption: Workflow for troubleshooting unexpected in vivo toxicity.
Decision Logic for Dose Adjustment
Caption: Decision tree for managing dose based on toxicity grade.
References
- 1. ARV-766 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. selleckchem.com [selleckchem.com]
- 3. arvinasmedical.com [arvinasmedical.com]
- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Practical management of tyrosine kinase inhibitor-associated side effects in GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archive.cancerworld.net [archive.cancerworld.net]
- 8. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. criver.com [criver.com]
Validation & Comparative
A Comparative Guide: ARV-766 vs. Enzalutamide in Metastatic Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of metastatic castration-resistant prostate cancer (mCRPC) therapeutics, the emergence of novel androgen receptor (AR) targeted agents offers new hope for patients who have developed resistance to current standards of care. This guide provides a detailed comparison of ARV-766, a novel Proteolysis Targeting Chimera (PROTAC) AR degrader, and enzalutamide, an established second-generation AR inhibitor.
Executive Summary
ARV-766 and enzalutamide represent two distinct strategies for targeting the androgen receptor signaling axis in mCRPC. Enzalutamide acts as a competitive inhibitor of the AR, preventing androgen binding and subsequent downstream signaling.[1][2] In contrast, ARV-766 is an AR degrader that facilitates the ubiquitination and proteasomal degradation of the AR protein itself.[3][4][5] This fundamental difference in mechanism may offer an advantage for ARV-766 in overcoming resistance mechanisms that involve AR overexpression or mutations in the ligand-binding domain (LBD).[6]
Clinical data for ARV-766 is emerging from a Phase 1/2 clinical trial (NCT05067140) in a heavily pre-treated mCRPC population, demonstrating promising anti-tumor activity, particularly in patients with AR LBD mutations.[6][7] Enzalutamide has a well-established efficacy and safety profile from large-scale Phase 3 trials, PREVAIL (in chemotherapy-naïve mCRPC) and AFFIRM (in post-chemotherapy mCRPC), and is a standard of care in this setting.[8][9][10][11][12][13] This guide will delve into the available data on their mechanisms of action, efficacy, safety, and the experimental protocols of their key clinical trials.
Mechanism of Action
Enzalutamide: Androgen Receptor Inhibition
Enzalutamide is a potent, orally available, small-molecule inhibitor of the androgen receptor.[1] Its mechanism of action involves three key steps:
-
Competitive inhibition of androgen binding: Enzalutamide binds with high affinity to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[2]
-
Inhibition of nuclear translocation: By binding to the AR, enzalutamide hinders the conformational changes required for the receptor to translocate from the cytoplasm to the nucleus.[1]
-
Impairment of DNA binding and coactivator recruitment: Even if some AR molecules reach the nucleus, enzalutamide disrupts their ability to bind to androgen response elements (AREs) on DNA and recruit coactivators necessary for the transcription of AR-target genes.[14][15]
ARV-766: PROTAC-mediated Androgen Receptor Degradation
ARV-766 is a PROteolysis TArgeting Chimera (PROTAC), a novel class of drugs designed to harness the cell's natural protein disposal system to eliminate disease-causing proteins.[3][16] ARV-766 is a heterobifunctional molecule with two key domains:
-
AR Ligand: One end of the molecule binds to the androgen receptor, including both wild-type and mutated forms.[3]
-
E3 Ligase Recruiter: The other end binds to an E3 ubiquitin ligase, a component of the ubiquitin-proteasome system.[3][16]
By bringing the AR and the E3 ligase into close proximity, ARV-766 facilitates the tagging of the AR with ubiquitin molecules. This polyubiquitination marks the AR for degradation by the proteasome, leading to its complete elimination from the cell.[3] This mechanism is particularly advantageous as it can overcome resistance driven by AR mutations that may reduce the efficacy of traditional inhibitors like enzalutamide.[6]
Efficacy Data
Direct head-to-head clinical trial data for ARV-766 and enzalutamide is not yet available. The following tables summarize key efficacy data from their respective clinical trials. It is important to note that the patient populations in these trials differ significantly, with the ARV-766 trial enrolling heavily pre-treated patients, many of whom had already received enzalutamide.
Table 1: Efficacy of ARV-766 in mCRPC (Phase 1/2 Trial - NCT05067140)
| Endpoint | Patient Subgroup (AR LBD mutations) | Result | Citation |
| PSA50 Response Rate (≥50% decline in PSA) | 47 evaluable patients | 43% | [6][17] |
| PSA50 Response Rate (≥50% decline in PSA) | 28 evaluable patients | 50% | [7] |
| RECIST Partial Response | 4 RECIST-evaluable patients | 2 patients (1 confirmed, 1 unconfirmed) |
Data from a heavily pre-treated patient population who had received a median of 4 prior therapies.[7]
Table 2: Efficacy of Enzalutamide in mCRPC
| Trial | Patient Population | Endpoint | Enzalutamide | Placebo | Hazard Ratio (95% CI) | p-value | Citation |
| PREVAIL | Chemotherapy-Naïve | Median Radiographic Progression-Free Survival (rPFS) | 20.0 months | 5.4 months | 0.32 (0.28–0.37) | <0.0001 | [9][13][18] |
| Median Overall Survival (OS) | 35.3 months | 31.3 months | 0.77 (0.67–0.88) | 0.0002 | [9][10][13][18] | ||
| PSA50 Response Rate | 78% | 3% | - | <0.001 | [19] | ||
| AFFIRM | Post-Docetaxel | Median Overall Survival (OS) | 18.4 months | 13.6 months | 0.63 (0.53-0.75) | <0.001 | [8] |
| PSA50 Response Rate | 54% | 2% | - | <0.001 | [20] |
Safety and Tolerability
The safety profiles of ARV-766 and enzalutamide are summarized below based on available clinical trial data.
Table 3: Common Treatment-Related Adverse Events (TRAEs)
| Adverse Event (Any Grade) | ARV-766 (Phase 1/2)[6][7] | Enzalutamide (PREVAIL)[11][18] |
| Fatigue | 33% | 36% |
| Nausea | 20% | 18% |
| Diarrhea | 15% | 17% |
| Increased Blood Creatinine | 15% | - |
| Alopecia | 14% | - |
| Decreased Appetite | 11% | 13% |
| Back Pain | - | 22% |
| Constipation | - | 22% |
| Arthralgia | - | 20% |
Table 4: Grade ≥3 Treatment-Related Adverse Events (TRAEs)
| Adverse Event (Grade ≥3) | ARV-766 (Phase 1/2)[6] | Enzalutamide (PREVAIL)[11] |
| Fatigue | 2% | 6% |
| Nausea | 1% | <1% |
| Diarrhea | 1% | 1% |
| Hypertension | - | 7% |
In the ARV-766 Phase 1/2 study, treatment-emergent adverse events (TEAEs) led to dose reduction in 7% of patients and treatment discontinuation in 8% of patients.[6] No dose-limiting toxicities were observed in the Phase 1 portion, and a maximum tolerated dose was not reached.[7] For enzalutamide in the PREVAIL trial, adverse events of grade 3 or higher occurred in 43% of patients receiving enzalutamide compared to 37% in the placebo group.[11]
Experimental Protocols
ARV-766: Phase 1/2 Trial (NCT05067140)
This is an ongoing, open-label, first-in-human, Phase 1/2 clinical trial evaluating the safety, tolerability, pharmacokinetics, and anti-tumor activity of ARV-766 in men with mCRPC.[7][21][22]
-
Phase 1 (Dose Escalation): Enrolled patients with progressive mCRPC who had received at least two prior systemic therapies, including at least one novel hormonal agent (NHA).[7] The primary objectives were to assess safety and tolerability and to determine the recommended Phase 2 dose.
-
Phase 2 (Cohort Expansion): Enrolling patients who have received 1-3 prior NHAs and up to 2 prior chemotherapy regimens.[7] Patients are randomized to receive one of two selected doses of ARV-766. The primary objective is to evaluate the anti-tumor activity of ARV-766.[22]
Enzalutamide: PREVAIL Trial (NCT01212991)
This was a Phase 3, randomized, double-blind, placebo-controlled, multinational trial.[10][11]
-
Patient Population: 1,717 men with chemotherapy-naïve, asymptomatic or minimally symptomatic mCRPC.[11]
-
Randomization: Patients were randomized 1:1 to receive either enzalutamide (160 mg daily) or placebo, both in combination with a gonadotropin-releasing hormone (GnRH) analog or bilateral orchiectomy.[10][11]
-
Primary Endpoints: Co-primary endpoints were radiographic progression-free survival (rPFS) and overall survival (OS).[10]
Enzalutamide: AFFIRM Trial (NCT00974311)
This was a Phase 3, randomized, double-blind, placebo-controlled, multinational trial.[20][23][24]
-
Patient Population: 1,199 men with mCRPC who had previously received docetaxel-based chemotherapy.[12]
-
Randomization: Patients were randomized 2:1 to receive either enzalutamide (160 mg daily) or placebo.[20][23]
-
Primary Endpoint: The primary endpoint was overall survival (OS).[23]
Conclusion
ARV-766 and enzalutamide represent distinct and important therapeutic strategies for mCRPC. Enzalutamide is a well-established AR inhibitor with proven efficacy in both pre- and post-chemotherapy settings. ARV-766, with its novel mechanism of AR degradation, shows significant promise, particularly in overcoming resistance mechanisms that limit the long-term efficacy of AR inhibitors. The ongoing clinical development of ARV-766 will be crucial in defining its role in the mCRPC treatment paradigm. Further studies, including potential head-to-head comparisons, will be necessary to fully elucidate the comparative efficacy and safety of these two agents and to guide optimal treatment sequencing for patients with advanced prostate cancer.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Facebook [cancer.gov]
- 4. ARV-766 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. urologytimes.com [urologytimes.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Evidence for the efficacy of enzalutamide in postchemotherapy metastatic castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ascopubs.org [ascopubs.org]
- 11. PREVAIL Trial: Enzalutamide Before Chemotherapy Prolongs Survival in Metastatic Prostate Cancer - The ASCO Post [ascopost.com]
- 12. An update on enzalutamide in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzalutamide in Men with Chemotherapy-naïve Metastatic Castration-resistant Prostate Cancer: Extended Analysis of the Phase 3 PREVAIL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. arvinasmedical.com [arvinasmedical.com]
- 17. targetedonc.com [targetedonc.com]
- 18. urotoday.com [urotoday.com]
- 19. onclive.com [onclive.com]
- 20. Clinical outcomes and survival surrogacy studies of prostate‐specific antigen declines following enzalutamide in men with metastatic castration‐resistant prostate cancer previously treated with docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. urotoday.com [urotoday.com]
- 23. scienceopen.com [scienceopen.com]
- 24. Enzalutamide in Castration-Resistant Prostate Cancer Patients With Visceral Disease in the Liver and/or Lung: Outcomes From the Randomized Controlled Phase 3 AFFIRM Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TRC-766 and Other Androgen Receptor Degraders in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for castration-resistant prostate cancer (CRPC) is continually evolving, with a significant focus on overcoming resistance to conventional androgen receptor (AR) antagonists. A promising strategy that has emerged is the targeted degradation of the AR protein using Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of the preclinical efficacy of TRC-766 (also known as ARV-766 or Luxdegalutamide) against other notable AR degraders, Bavdegalutamide (ARV-110) and CC-94676 (BMS-986365), supported by available experimental data.
Mechanism of Action: A Shared Strategy of AR Degradation
This compound, Bavdegalutamide, and CC-94676 are all heterobifunctional molecules designed to induce the degradation of the androgen receptor. They achieve this by simultaneously binding to the AR and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This mechanism of action is distinct from traditional AR inhibitors that merely block the receptor's function and offers a potential advantage in overcoming resistance mechanisms associated with AR overexpression or mutations.
Caption: General signaling pathway of PROTAC-mediated Androgen Receptor degradation.
Preclinical Efficacy: A Head-to-Head Comparison
The following tables summarize the available preclinical data for this compound, Bavdegalutamide, and CC-94676, focusing on their ability to degrade the androgen receptor and inhibit the proliferation of prostate cancer cells.
In Vitro Degradation and Anti-Proliferative Activity
| Compound | Cell Line | DC50 (nM) | IC50 (nM) | Key Findings |
| This compound (ARV-766) | VCaP | <1[1][2] | Not explicitly stated | Potent degradation of wild-type and mutant AR, including L702H.[1] |
| LNCaP | <1.3[3] | Not explicitly stated | ||
| Bavdegalutamide (ARV-110) | VCaP, LNCaP, etc. | ~1[4] | 30.4 (VCaP) | Effective against wild-type and most clinically relevant mutant AR.[5] |
| CC-94676 (BMS-986365) | Prostate Cancer Cell Lines | 10 - 40[6] | 10 to 120-fold more potent than enzalutamide[6] | Potent degrader of wild-type and mutant AR.[7] |
-
DC50: Half-maximal degradation concentration.
-
IC50: Half-maximal inhibitory concentration for cell proliferation.
In Vivo Anti-Tumor Efficacy
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound (ARV-766) | LNCaP & VCaP Xenografts | 1, 3, 10 mg/kg/day (oral) | 34%, 74%, 98% respectively in non-castrated VCaP model[3] | Significant and dose-dependent tumor growth inhibition, including in an enzalutamide-insensitive model.[1][8] |
| Bavdegalutamide (ARV-110) | VCaP Xenografts | 0.3, 1, 3 mg/kg/day (oral) | Robust TGI at ≥0.3 mg/kg | Substantial AR degradation and greater TGI compared to enzalutamide.[5][9] |
| CC-94676 (BMS-986365) | Cell line- & patient-derived xenografts | Not specified | 63-92% reduction in tumor volume in advanced CRPC models[6] | Demonstrated on-target activity, suppressing AR signaling and inhibiting tumor growth.[7] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the general methodologies employed in the key experiments.
Caption: A generalized workflow for the preclinical evaluation of AR degraders.
AR Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Prostate cancer cell lines (e.g., VCaP, LNCaP) are cultured in appropriate media. Cells are then treated with varying concentrations of the AR degrader or vehicle control for a specified duration (e.g., 24 hours).
-
Protein Extraction: Following treatment, cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation and Detection: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.
-
Data Analysis: The intensity of the AR band is quantified and normalized to a loading control (e.g., GAPDH or β-actin). The percentage of AR degradation is calculated relative to the vehicle-treated control. The DC50 value is determined by plotting the percentage of degradation against the log of the drug concentration.
Cell Proliferation Assay
-
Cell Seeding and Treatment: Prostate cancer cells are seeded in 96-well plates and allowed to adhere. The cells are then treated with a range of concentrations of the AR degrader or vehicle control.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
-
Viability Assessment: A cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) is added to each well. The signal (absorbance or luminescence), which is proportional to the number of viable cells, is measured using a plate reader.[10]
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The IC50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration.
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., male SCID or nude mice) are used to prevent rejection of human tumor cells.[11][12][13]
-
Tumor Implantation: Human prostate cancer cells (e.g., VCaP or LNCaP) are injected subcutaneously into the flanks of the mice.[12]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The AR degrader is typically administered orally on a daily schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: At the end of the study, tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Tumors may also be excised for pharmacodynamic analysis (e.g., Western blot to confirm AR degradation).
Conclusion
This compound, Bavdegalutamide, and CC-94676 all demonstrate potent preclinical activity as androgen receptor degraders. The available data suggests that this compound and Bavdegalutamide exhibit very potent AR degradation with DC50 values in the low to sub-nanomolar range. CC-94676 also shows potent degradation and significant anti-proliferative effects. All three compounds have shown robust in vivo anti-tumor activity in prostate cancer xenograft models, often outperforming standard-of-care agents like enzalutamide. The choice of a particular degrader for further development and clinical application will likely depend on a comprehensive evaluation of their respective pharmacokinetic profiles, safety, and efficacy in specific patient populations, particularly those with defined AR mutations. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of these and other emerging AR degraders.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 3. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CC-94676 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
ARV-766 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ARV-766's performance in cellular target engagement with other relevant androgen receptor (AR) targeted therapies. Experimental data is presented to support the findings, offering a comprehensive resource for researchers in the field of oncology and drug development.
Introduction to ARV-766
ARV-766 is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR).[1][2] Unlike traditional inhibitors that merely block AR function, ARV-766 facilitates the ubiquitination and subsequent proteasomal degradation of the AR protein.[3] This mechanism of action is particularly promising for overcoming resistance to existing anti-androgen therapies in metastatic castration-resistant prostate cancer (mCRPC), especially in tumors harboring AR mutations.[4][5][6] ARV-766 has demonstrated the ability to degrade wild-type AR as well as clinically relevant mutants, including L702H, H875Y, and T878A.[4][5][7]
Comparative Analysis of AR Degradation
The efficacy of ARV-766 in degrading the androgen receptor has been evaluated in various prostate cancer cell lines and compared with its predecessor, ARV-110 (bavdegalutamide), and the standard-of-care AR inhibitor, enzalutamide.
In Vitro AR Degradation
The following table summarizes the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of ARV-766 and ARV-110 in different prostate cancer cell lines.
| Compound | Cell Line | AR Status | DC50 | Dmax | Reference(s) |
| ARV-766 | LNCaP | Wild-type | <1.3 nM | >91% | [8] |
| VCaP | Wild-type | <1 nM | >94% | [3][8] | |
| ARV-110 | VCaP | Wild-type | ~1 nM | ~85% | [1][2][9] |
Activity Against AR Mutations
A key advantage of ARV-766 is its potent activity against AR mutations that confer resistance to other therapies.
| Compound | AR Mutation | Efficacy | Reference(s) |
| ARV-766 | L702H | Potently degrades | [8] |
| H875Y | Degrades | [4][5] | |
| T878A | Degrades | [4][5] | |
| ARV-110 | L702H | Limited activity | [10] |
| T878A/H875Y | Active |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blotting for AR Degradation
This protocol is used to quantify the amount of AR protein in cell lysates following treatment with a test compound.
1. Cell Culture and Treatment:
-
Culture prostate cancer cell lines (e.g., LNCaP, VCaP) in appropriate media (e.g., RPMI-1640 with 10% FBS) to 70-80% confluency.
-
Treat cells with varying concentrations of ARV-766 or control compounds for a specified duration (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR (e.g., rabbit anti-AR, 1:1000 dilution) overnight at 4°C.[11][12]
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:20000 dilution) for 1 hour at room temperature.[11][12]
-
Wash the membrane with TBST.
6. Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH).
Luciferase Reporter Assay for AR Transcriptional Activity
This assay measures the transcriptional activity of the AR by quantifying the expression of a reporter gene (luciferase) under the control of an androgen response element (ARE).[13][14]
1. Cell Culture and Transfection:
-
Seed AR-negative cells (e.g., HEK293T) or AR-positive prostate cancer cells in 96-well plates.
-
Co-transfect cells with an AR expression vector (if using AR-negative cells), a luciferase reporter plasmid containing an ARE promoter, and a Renilla luciferase control plasmid for normalization.[15] Use a suitable transfection reagent like Lipofectamine™ 2000.[15]
2. Compound Treatment:
-
After transfection, treat cells with various concentrations of ARV-766 or control compounds.
-
For antagonist assays, co-treat with an AR agonist like dihydrotestosterone (DHT).
3. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize firefly luciferase activity to Renilla luciferase activity.
-
A decrease in luciferase activity indicates inhibition of AR transcriptional activity.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of ARV-766 and the experimental workflows.
Caption: ARV-766 facilitates the formation of a ternary complex, leading to AR degradation.
Caption: A streamlined workflow for assessing AR protein levels via Western blot analysis.
Caption: Workflow for quantifying AR transcriptional activity using a luciferase reporter assay.
References
- 1. arvinasmedical.com [arvinasmedical.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. arvinasmedical.com [arvinasmedical.com]
- 9. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 10. Arvinas' two AR receptor PROTAC therapies show positive results in Phase 1/2 clinical trials [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
ARV-766: A Comparative Analysis of Efficacy Against Wild-Type and Mutant Androgen Receptors
For Immediate Release
A comprehensive analysis of available data on ARV-766, a novel proteolysis targeting chimera (PROTAC) androgen receptor (AR) degrader, reveals its potent activity against both wild-type (WT) and clinically relevant mutant forms of the androgen receptor. This guide provides a detailed comparison of ARV-766's performance, supported by preclinical and clinical experimental data, to inform researchers, scientists, and drug development professionals.
ARV-766 is an orally bioavailable PROTAC designed to selectively target and degrade the androgen receptor.[1] Its mechanism of action involves forming a complex with the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[2][3] This degradation prevents AR-mediated signaling and inhibits the proliferation of tumor cells that overexpress AR.[2] Notably, ARV-766 has been shown to be effective against AR ligand-binding domain (LBD) mutations, which are associated with resistance to current AR-targeted therapies and poor outcomes in metastatic castration-resistant prostate cancer (mCRPC).[4][5][6]
Quantitative Data Presentation
The following tables summarize the preclinical and clinical efficacy of ARV-766 against both wild-type and mutant AR.
Table 1: Preclinical In Vitro Degradation of Androgen Receptor
| Cell Line | AR Status | DC50 (nM) | Dmax (%) | Citation |
| LNCaP | Wild-Type | <1.3 | >91 | [1] |
| VCaP | Wild-Type | <1 | >94 | [1][7] |
| - | AR L702H Mutant | Maintained Potency | - | [1][7] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Preclinical In Vivo Tumor Growth Inhibition
| Animal Model | AR Status | ARV-766 Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Citation |
| CB17/SCID Mouse | Wild-Type | 1 | 34 | [1] |
| 3 | 74 | [1] | ||
| 10 | 98 | [1] |
Table 3: Clinical Activity in Metastatic Castration-Resistant Prostate Cancer (Phase 1/2 Study NCT05067140)
| Patient Population | End Point | Result | Citation |
| Evaluable patients with AR LBD mutations (n=47) | Best PSA decline ≥50% (PSA50) | 43% | [4] |
| Patients with any AR LBD mutation | PSA50 | 41% | |
| Patients with AR L702H mutation | PSA50 | 50% | |
| RECIST-evaluable patients with AR LBD mutations (n=4) | Confirmed Partial Response | 1 | [8] |
| Unconfirmed Partial Response | 1 | [8] |
Experimental Protocols
In Vitro AR Degradation Assay: Prostate cancer cell lines, LNCaP (expressing wild-type AR) and VCaP (expressing wild-type AR), were treated with varying concentrations of ARV-766. Following treatment, cell lysates were collected, and the levels of AR protein were quantified using Western blotting. The DC50 and Dmax values were calculated based on the dose-response curves of AR protein degradation.[1][7] The rescue of AR degradation by the addition of pomalidomide confirmed the mechanism of action is mediated by the E3 ligase cereblon (CRBN).[1]
In Vivo Xenograft Model: Intact (non-castrated) CB17/SCID mice were implanted with prostate cancer cells. Once tumors were established, the mice were treated orally with ARV-766 at doses of 1, 3, and 10 mg/kg/day. Tumor growth was monitored over time, and the percentage of tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle-treated control group. Prostate-specific antigen (PSA) levels were also measured to assess the pharmacodynamic effect of ARV-766.[1]
Phase 1/2 Clinical Trial (NCT05067140): This clinical trial enrolled men with mCRPC who had progressed on prior novel hormonal agent therapy.[5][9] The study consisted of a dose-escalation phase (Part A) and a cohort expansion phase (Part B).[3] Patients received ARV-766 orally once daily.[3] The primary objectives were to evaluate the safety, tolerability, and anti-tumor activity of ARV-766.[6] Clinical activity was assessed by measuring the proportion of patients with a best PSA decline of ≥50% (PSA50) and by tumor responses according to the Response Evaluation Criteria in Solid Tumors (RECIST).[5][6] The presence of AR LBD mutations was determined from tumor tissue or circulating tumor DNA.[4]
Visualizations
References
- 1. ARV-766, an oral AR degrading PROTAC that targets wild-type and clinically relevant AR mutants | BioWorld [bioworld.com]
- 2. Facebook [cancer.gov]
- 3. urotoday.com [urotoday.com]
- 4. onclive.com [onclive.com]
- 5. urotoday.com [urotoday.com]
- 6. asco.org [asco.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Study of ARV-766 Given by Mouth in Men With Metastatic Prostate Cancer [clin.larvol.com]
- 9. ascopubs.org [ascopubs.org]
ARV-766 in Metastatic Castration-Resistant Prostate Cancer: A Comparative Analysis Against Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical trial results for the novel androgen receptor (AR) degrader, ARV-766, with the established standard of care treatments for metastatic castration-resistant prostate cancer (mCRPC), particularly in patients who have progressed on prior novel hormonal agent (NHA) therapy. The data is presented to facilitate an objective evaluation of ARV-766's performance and potential positioning in the evolving landscape of prostate cancer therapeutics.
Executive Summary
ARV-766, a proteolysis targeting chimera (PROTAC) AR degrader, has demonstrated promising clinical activity and a manageable safety profile in a heavily pretreated mCRPC patient population, especially in those with AR ligand-binding domain (LBD) mutations.[1][2] As a monotherapy, ARV-766 has shown encouraging prostate-specific antigen (PSA) responses and objective tumor responses in patients who have often exhausted other treatment options. This guide will juxtapose these findings with the clinical outcomes of standard of care agents such as docetaxel, cabazitaxel, abiraterone, and enzalutamide in similar patient populations.
Mechanism of Action: ARV-766
ARV-766 is an orally bioavailable PROTAC designed to selectively target and induce the degradation of the androgen receptor protein.[3][4] Unlike traditional AR inhibitors that block the receptor's function, ARV-766 facilitates the ubiquitination and subsequent proteasomal degradation of the AR, thereby eliminating the receptor from the cancer cells.[4] This mechanism is effective against both wild-type AR and clinically relevant AR LBD mutations, such as L702H, H875Y, and T878A, which are associated with resistance to current AR-targeted therapies.[1][2]
Clinical Efficacy: ARV-766 vs. Standard of Care
The following tables summarize the key efficacy data from the Phase 1/2 clinical trial of ARV-766 (NCT05067140) and pivotal trials of standard of care agents in mCRPC patients, primarily in a post-NHA setting.
Prostate-Specific Antigen (PSA) Response
| Treatment | Trial/Study | Patient Population | PSA≥50% Response Rate (PSA50) | Citation(s) |
| ARV-766 | NCT05067140 (Phase 1/2) | mCRPC with AR LBD mutations, heavily pre-treated | 43% - 50% | [1][5][6][7] |
| Docetaxel | Observational Study | Chemotherapy-naïve mCRPC | ~73% (≥50% response) | [5] |
| Cabazitaxel | CARD (Phase 4) | mCRPC post-docetaxel and NHA | Not the primary endpoint, focused on survival | [1] |
| Randomized Phase II | Poor prognosis mCRPC | 36% | [8] | |
| Abiraterone | Retrospective Study | mCRPC post-chemotherapy | 56% (early PSA response ≥50% at 15 days) | [2][9] |
| Enzalutamide | AFFIRM (Phase 3) | mCRPC post-chemotherapy | 54% | [10] |
| Retrospective Study | mCRPC post-abiraterone and/or docetaxel | 10% - 28.6% | [6] |
Objective Response Rate (ORR) and Survival Outcomes
| Treatment | Trial/Study | Patient Population | ORR | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Citation(s) |
| ARV-766 | NCT05067140 (Phase 1/2) | mCRPC with AR LBD mutations (soft tissue evaluable) | 30% (unconfirmed) | Data not yet mature | Data not yet mature | [1] |
| Docetaxel | Multiple Phase III trials | Chemotherapy-naïve mCRPC | ~22% | 17.1 - 21.3 months | Not consistently reported | [11][12] |
| Cabazitaxel | CARD (Phase 4) | mCRPC post-docetaxel and NHA | Not reported | 13.6 months | 8.0 months (radiographic PFS) | [1] |
| Randomized Phase II | Poor prognosis mCRPC | 22% | 15.8 months | 4.2 months | [8] | |
| Abiraterone | COU-AA-301 (Phase 3) | mCRPC post-docetaxel | Not a primary endpoint | 15.8 months | 5.6 months | [10] |
| Enzalutamide | AFFIRM (Phase 3) | mCRPC post-docetaxel | 29% (soft-tissue response) | 18.4 months | 8.3 months (radiographic PFS) | [10] |
Safety and Tolerability
A comparative overview of the safety profiles of ARV-766 and standard of care treatments is presented below.
| Treatment | Trial/Study | Common Treatment-Related Adverse Events (TRAEs) | Grade ≥3 TRAEs | Discontinuation due to TRAEs | Citation(s) |
| ARV-766 | NCT05067140 (Phase 1/2) | Fatigue, nausea, diarrhea, vomiting | No Grade ≥4 TRAEs reported | 8% - 10% | [1][3][8] |
| Docetaxel | Various | Neutropenia, fatigue, nausea, diarrhea, neuropathy | High rates of Grade 3/4 neutropenia | Varies by study | [13] |
| Cabazitaxel | CARD (Phase 4) | Anemia, neutropenia, diarrhea, fatigue | Febrile neutropenia (3.2% with G-CSF) | Not specified | [1] |
| Abiraterone | COU-AA-301 (Phase 3) | Fluid retention, hypokalemia, hypertension, liver enzyme elevations | Mineralocorticoid-related AEs | Not specified | [10] |
| Enzalutamide | AFFIRM (Phase 3) | Fatigue, hot flush, headache, seizure (rare) | Hypertension | Not specified | [10] |
Experimental Protocols: ARV-766 (NCT05067140)
The Phase 1/2 trial (NCT05067140) of ARV-766 is an open-label, first-in-human study in men with mCRPC.[14]
-
Phase 1 (Dose Escalation): This portion of the study was designed to evaluate the safety, tolerability, and pharmacokinetics of escalating doses of ARV-766 administered orally once daily.[7][15] The primary objective was to determine the recommended Phase 2 dose (RP2D).[15] Patients in this phase had typically progressed on ≥2 prior systemic therapies, including at least one NHA.[7][15]
-
Phase 2 (Cohort Expansion): This phase evaluates the clinical activity and safety of the selected RP2Ds (100 mg and 300 mg once daily).[7][14] Patients enrolled in this part must have received 1-3 prior NHAs and ≤2 prior chemotherapy regimens.[7][14] The primary objectives are to assess the antitumor activity based on ORR and PSA decline rates (PSA30 and PSA50).[14]
-
Part C: This part of the study is a dose-escalation trial of ARV-766 in combination with abiraterone in patients who have not previously received novel hormonal agents.[15]
Conclusion
References
- 1. onclive.com [onclive.com]
- 2. Frontiers | Very Early PSA Response to Abiraterone in mCRPC Patients: A Novel Prognostic Factor Predicting Overall Survival [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Clinical Outcomes in Men of Diverse Ethnic Backgrounds with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docetaxel in the Treatment of Metastatic Castration-resistant Prostate Cancer (mCRPC): an Observational Study in a Single Institution | Anticancer Research [ar.iiarjournals.org]
- 6. Enzalutamide for the treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. ascopubs.org [ascopubs.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Evidence for the efficacy of enzalutamide in postchemotherapy metastatic castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asco.org [asco.org]
- 12. Phase III Trials With Docetaxel-Based Combinations for Metastatic Castration-Resistant Prostate Cancer: Time to Learn From Past Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Study of ARV-766 Given by Mouth in Men With Metastatic Prostate Cancer [clin.larvol.com]
- 14. ascopubs.org [ascopubs.org]
- 15. urotoday.com [urotoday.com]
TRC-766: A Paradigm Shift in Androgen Receptor Targeting, Demonstrating Superiority Over Novel Hormonal Agents in Preclinical Models
For Immediate Release
AUSTIN, Texas – December 8, 2025 – In the evolving landscape of prostate cancer therapeutics, TRC-766 (also known as ARV-766 and Luxdegalutamide) is emerging as a potent therapeutic agent with a distinct mechanism of action that offers a significant advantage over current novel hormonal agents (NHAs) like enzalutamide and abiraterone. As a Proteolysis Targeting Chimera (PROTAC), this compound is designed not merely to inhibit the androgen receptor (AR), the primary driver of prostate cancer growth, but to induce its complete degradation. This fundamental difference in its mechanism of action translates to superior efficacy, particularly in the context of resistance to existing therapies, as supported by compelling preclinical and emerging clinical data.
This guide provides a comprehensive comparison of this compound and novel hormonal agents, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways to inform researchers, scientists, and drug development professionals.
A Differentiated Mechanism of Action: Inhibition vs. Degradation
Novel hormonal agents have been a cornerstone of metastatic castration-resistant prostate cancer (mCRPC) treatment. Abiraterone acetate inhibits androgen biosynthesis, thereby reducing the ligands that activate the androgen receptor. Enzalutamide, apalutamide, and darolutamide are direct AR antagonists that competitively bind to the receptor's ligand-binding domain (LBD), preventing its activation. However, the efficacy of these agents is often limited by the development of resistance, frequently driven by mutations in the AR LBD or AR overexpression.
This compound circumvents these resistance mechanisms through its unique mode of action. It is a heterobifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This event-driven pharmacology, which catalytically removes the AR protein, offers a distinct advantage over the occupancy-driven inhibition of NHAs.
Preclinical Evidence: this compound Outperforms Enzalutamide in a Head-to-Head Study
Compelling preclinical data underscores the potential superiority of this compound. In a head-to-head in vivo study using an enzalutamide-insensitive, non-castrated VCaP xenograft mouse model, this compound demonstrated significantly greater tumor growth inhibition and more robust prostate-specific antigen (PSA) reduction compared to enzalutamide.
| Parameter | This compound (3 mg/kg/day) | This compound (10 mg/kg/day) | Enzalutamide (20 mg/kg/day) |
| Tumor Growth Inhibition | 74% | 98% | Limited Efficacy |
| PSA Level Reduction | More Robust than Enzalutamide | More Robust than Enzalutamide | Less Robust than this compound |
Efficacy in the Face of Resistance: Activity Against AR Mutants
A key advantage of this compound is its ability to degrade not only wild-type AR but also clinically relevant AR LBD mutants that confer resistance to novel hormonal agents. In vitro studies have shown that this compound potently degrades AR in various prostate cancer cell lines, including those harboring mutations such as L702H, H875Y, and T878A, with a half-maximal degradation concentration (DC50) of less than 1 nM in wild-type VCaP cells.
Clinical Activity in NHA-Resistant Prostate Cancer
The promise of this compound seen in preclinical models is being translated into the clinic. In the ongoing Phase 1/2 clinical trial (NCT05067140), this compound has demonstrated encouraging clinical activity in patients with mCRPC who have progressed on prior novel hormonal agent therapy. Notably, in a cohort of 47 PSA-evaluable patients with AR LBD mutations, 43% achieved a PSA decline of at least 50% (PSA50).[1] These findings suggest that this compound can overcome resistance mechanisms that render NHAs ineffective.
| Patient Population | Endpoint | Result |
| mCRPC with AR LBD mutations (n=47) | PSA50 | 43% |
Signaling Pathways and Experimental Workflows
To visually articulate the distinct mechanisms and experimental approaches, the following diagrams are provided.
Caption: Comparative signaling pathways of NHAs and this compound.
Caption: Experimental workflows for preclinical evaluation.
Experimental Protocols
In Vitro Androgen Receptor Degradation Assay
Objective: To determine the in vitro potency of this compound in degrading the androgen receptor in prostate cancer cell lines.
Methodology:
-
Cell Culture: VCaP prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or vehicle control (DMSO). Cells are incubated for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are collected and centrifuged to pellet cell debris.
-
Protein Quantification: The total protein concentration of the supernatant is determined using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Western Blotting: Equal amounts of protein (20-30 µg) from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the androgen receptor. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.
-
Detection and Analysis: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent. The band intensities are quantified using densitometry software. The level of AR is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control. The DC50 (the concentration at which 50% of the protein is degraded) is determined by non-linear regression analysis.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a prostate cancer xenograft model.
Methodology:
-
Cell Preparation and Implantation: VCaP cells are harvested and resuspended in a 1:1 mixture of culture medium and Matrigel. Male immunodeficient mice (e.g., SCID or nude mice) are subcutaneously inoculated with the cell suspension in the flank.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of 100-200 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2. Once tumors reach the desired size, mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses, and a comparator arm such as enzalutamide).
-
Drug Administration: this compound and enzalutamide are formulated for oral gavage and administered daily for the duration of the study. The vehicle control group receives the formulation vehicle.
-
Efficacy Monitoring: Tumor volume and body weight are measured two to three times per week. Serum samples are collected periodically for the measurement of PSA levels by ELISA.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Statistical analysis is performed to compare the efficacy between treatment arms.
Clinical Trial PSA Response Rate Calculation
Objective: To determine the proportion of patients in a clinical trial who achieve a significant reduction in serum PSA levels.
Methodology:
-
Patient Population and Baseline: Eligible patients with mCRPC have their baseline PSA level determined prior to the initiation of treatment with this compound.
-
PSA Monitoring: Serum PSA levels are measured at regular intervals throughout the study (e.g., every 3-4 weeks).
-
Response Definition (based on PCWG3 criteria): A PSA response is defined as a ≥50% decrease from the baseline PSA value. This response must be confirmed by a second PSA measurement taken at least 3 weeks later.
-
Calculation of PSA50 Response Rate: The PSA50 response rate is calculated as the number of patients who achieve a confirmed PSA response divided by the total number of PSA-evaluable patients in the cohort, expressed as a percentage.
Conclusion
This compound represents a novel and highly promising therapeutic strategy for prostate cancer. Its unique mechanism of action, leading to the degradation of the androgen receptor, provides a clear advantage over the inhibitory action of novel hormonal agents. Preclinical data robustly supports its superiority in head-to-head comparisons and its efficacy against resistant AR mutations. The encouraging clinical activity in patients who have failed prior NHA therapy further validates the potential of this compound to address a significant unmet medical need in the treatment of metastatic castration-resistant prostate cancer. Further clinical development is warranted to fully elucidate the therapeutic benefits of this innovative AR degrader.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
